N-(2-Methoxybenzyl)-2,3-dimethylaniline
Description
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Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-7-6-9-15(13(12)2)17-11-14-8-4-5-10-16(14)18-3/h4-10,17H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGUFENDMJAKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC=CC=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Predicted Chemical Properties and Structure of N-(2-Methoxybenzyl)-2,3-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound N-(2-Methoxybenzyl)-2,3-dimethylaniline is not extensively documented in current scientific literature. This guide is a predictive analysis of its chemical properties and structure, based on established principles and data from its constituent moieties: 2,3-dimethylaniline and the N-(2-methoxybenzyl) group. The information herein is intended for research and development purposes and should be validated through empirical investigation.
Introduction
In the landscape of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is a primary driver of innovation. N-aryl and N-benzyl anilines are privileged structures, forming the core of numerous pharmaceuticals, dyes, and polymers.[1][2] This guide focuses on the hypothetical compound N-(2-Methoxybenzyl)-2,3-dimethylaniline, a molecule that combines the structural features of 2,3-dimethylaniline, a known synthetic building block[1][3], with the N-(2-methoxybenzyl) moiety, a group known to impart significant pharmacological effects in other chemical classes.[4][5] By dissecting the known properties of these precursors, we can construct a scientifically rigorous profile of this novel compound, offering a roadmap for its synthesis, characterization, and potential applications.
Chemical Structure and Nomenclature
The fundamental architecture of N-(2-Methoxybenzyl)-2,3-dimethylaniline is a secondary aromatic amine. It features a 2,3-dimethylaniline core N-substituted with a 2-methoxybenzyl group.
-
IUPAC Name: N-(2-Methoxybenzyl)-2,3-dimethylaniline
-
Synonyms: 1-(2,3-Dimethylphenyl)-N-(2-methoxybenzyl)methanamine
-
CAS Number: Not assigned (as of the date of this publication)
-
Molecular Formula: C₁₆H₁₉NO
-
Molecular Weight: 241.33 g/mol
Caption: Chemical structure of N-(2-Methoxybenzyl)-2,3-dimethylaniline.
Predicted Physicochemical Properties
The physicochemical properties of N-(2-Methoxybenzyl)-2,3-dimethylaniline can be extrapolated from its parent compound, 2,3-dimethylaniline, with adjustments for the addition of the N-(2-methoxybenzyl) group.
| Property | Predicted Value | Rationale/Reference |
| Molecular Weight | 241.33 g/mol | Calculated from the molecular formula C₁₆H₁₉NO. |
| Appearance | Pale yellow to brown oily liquid | 2,3-dimethylaniline is a brown liquid.[3] N-benzylation would increase viscosity. |
| Melting Point | < 25 °C | 2,3-dimethylaniline has a melting point of 2.5 °C.[1] The larger, flexible N-benzyl group may disrupt crystal packing, keeping it liquid at room temperature. |
| Boiling Point | > 300 °C | 2,3-dimethylaniline boils at 221-222 °C.[1] The significant increase in molecular weight will substantially elevate the boiling point. |
| Density | ~1.05 g/mL | 2,3-dimethylaniline has a density of 0.993 g/mL.[1] The addition of the benzyl group will likely increase the density. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate). | Anilines have low water solubility.[3] Increased molecular weight and hydrocarbon character will further decrease water solubility. |
| pKa (conjugate acid) | ~4.0 - 4.5 | The pKa of 2,3-dimethylaniline is 4.70.[6] N-benzylation may slightly decrease basicity due to steric hindrance around the nitrogen lone pair. |
Proposed Synthesis Methodology: Reductive Amination
A robust and widely applicable method for the synthesis of N-benzylated anilines is reductive amination.[7][8] This two-step, one-pot process involves the formation of a Schiff base (imine) intermediate from the aniline and a corresponding aldehyde, followed by in-situ reduction.
Reaction Scheme:
2,3-Dimethylaniline + 2-Methoxybenzaldehyde → [Imine Intermediate] → N-(2-Methoxybenzyl)-2,3-dimethylaniline
Caption: Proposed experimental workflow for the synthesis of the target compound.
Detailed Experimental Protocol:
-
Imine Formation: To a solution of 2,3-dimethylaniline (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 2-methoxybenzaldehyde (1.0-1.2 eq). The mixture is stirred at room temperature for 1-2 hours. Formation of the imine intermediate can be monitored by TLC or GC-MS. The reaction may be facilitated by a mild acid catalyst.[9]
-
Reduction: To the solution containing the imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[10] Sodium borohydride (NaBH₄) can also be used, sometimes in the presence of a catalyst like CeCl₃·7H₂O.[8] The reaction mixture is stirred at room temperature for 12-24 hours until the reaction is complete (monitored by TLC/GC-MS).
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted three times with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure N-(2-Methoxybenzyl)-2,3-dimethylaniline.
Predicted Spectroscopic Profile
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for both aromatic rings and the methylene and methoxy groups.
-
2,3-Dimethylaniline moiety: The three aromatic protons will appear as a multiplet in the range of δ 6.5-7.2 ppm. The two methyl groups will be sharp singlets around δ 2.1-2.3 ppm.[11]
-
N-H proton: A broad singlet is expected between δ 4.0-5.0 ppm, which is exchangeable with D₂O.
-
N-CH₂ (benzyl) protons: A singlet is predicted around δ 4.3-4.5 ppm.[12]
-
2-Methoxybenzyl moiety: The four aromatic protons will appear as a multiplet between δ 6.8-7.4 ppm.
-
OCH₃ protons: A sharp singlet is expected around δ 3.8-3.9 ppm.[13]
-
-
¹³C NMR: The carbon NMR will show signals for all 16 carbons.
-
2,3-Dimethylaniline moiety: Aromatic carbons will be in the δ 110-150 ppm range. The two methyl carbons will appear upfield, around δ 15-20 ppm.
-
N-CH₂ (benzyl) carbon: Expected around δ 48-55 ppm.[12]
-
2-Methoxybenzyl moiety: Aromatic carbons are predicted in the δ 110-160 ppm range, with the carbon attached to the methoxy group being the most downfield.
-
OCH₃ carbon: A signal is expected around δ 55-56 ppm.[13]
-
Infrared (IR) Spectroscopy
The IR spectrum will be characteristic of a secondary aromatic amine.
| Wavenumber (cm⁻¹) | Vibration | Predicted Appearance | Reference |
| 3350-3450 | N-H Stretch | Weak to medium, sharp | [14][15] |
| 3000-3100 | Aromatic C-H Stretch | Medium, sharp | [14] |
| 2850-3000 | Aliphatic C-H Stretch (CH₃, CH₂) | Medium, sharp | [14] |
| ~1600, ~1500 | C=C Aromatic Ring Stretch | Strong to medium | [16] |
| 1250-1335 | Aromatic C-N Stretch | Strong | [14][17] |
| 1200-1250 | Aryl-O (Ether) Stretch | Strong | [18] |
| 700-800 | C-H Out-of-plane Bending | Strong | [15] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely result in extensive fragmentation.
-
Molecular Ion (M⁺): A peak at m/z = 241 is expected, which should be of moderate to low intensity.
-
Key Fragmentation Pathways:
-
Alpha-cleavage: The most prominent fragmentation for N-benzyl amines is the cleavage of the C-N bond, leading to the formation of a stable tropylium or benzyl cation. The base peak is therefore predicted to be the 2-methoxybenzyl cation at m/z = 121 .[19][20]
-
Loss of a methyl group: A peak at m/z = 226 (M-15) from the dimethylaniline moiety.
-
Aniline fragment: A fragment corresponding to the 2,3-dimethylaniline radical cation at m/z = 121 or the anilinium ion at m/z = 120.
-
Predicted Biological Activity and Potential Applications
While the biological profile of N-(2-Methoxybenzyl)-2,3-dimethylaniline is unknown, its structural components suggest several avenues for investigation.
-
CNS Activity: The N-(2-methoxybenzyl) group is a key feature of the NBOMe class of potent hallucinogens, which are high-affinity agonists for the serotonin 5-HT₂ₐ receptor.[4][5] The presence of this group in the target molecule suggests that it should be evaluated for activity at serotonin receptors. However, the 2,3-dimethylaniline portion is significantly different from the phenethylamine core of NBOMe compounds, which will drastically alter its pharmacological profile.
-
Anti-inflammatory Potential: 2,3-Dimethylaniline is a precursor in the synthesis of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID).[3] Derivatives of this aniline could be explored for novel anti-inflammatory properties.
-
Agrochemical and Materials Science: Anilines are fundamental building blocks for dyes and agrochemicals.[1] The N-benzylated derivative could serve as a versatile intermediate for creating new compounds in these fields, potentially offering altered solubility, stability, or reactivity.
Conclusion
N-(2-Methoxybenzyl)-2,3-dimethylaniline represents an unexplored area of chemical space, bridging the structural motifs of industrial chemical synthesis and psychoactive drug design. Based on a predictive analysis of its constituent parts, it is anticipated to be an oily liquid, synthesizable via reductive amination. Its spectroscopic signature should be readily identifiable, with a characteristic base peak at m/z 121 in its mass spectrum. While its biological activity remains to be determined, the presence of the N-(2-methoxybenzyl) group warrants investigation into its effects on central nervous system targets. This in-depth guide provides a foundational framework for any researcher or drug development professional interested in the synthesis and characterization of this novel compound.
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Spectroscopic data for N-(2-Methoxybenzyl)-2,3-dimethylaniline (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-Methoxybenzyl)-2,3-dimethylaniline
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for N-(2-Methoxybenzyl)-2,3-dimethylaniline, a secondary aromatic amine of interest in synthetic chemistry and drug discovery. The structural elucidation of such molecules is fundamentally reliant on a multi-technique spectroscopic approach. Here, we delve into the core principles and expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a predictive framework for researchers and professionals in the field.
The rationale behind employing these three distinct yet complementary techniques lies in the specific information each provides. NMR spectroscopy maps the carbon-hydrogen framework of the molecule, IR spectroscopy identifies the functional groups present through their vibrational frequencies, and Mass Spectrometry determines the molecular weight and provides insights into the molecule's fragmentation patterns, further confirming its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of atoms within the molecule.
Experimental Protocol: NMR Sample Preparation and Analysis
A standard protocol for NMR analysis involves dissolving approximately 5-10 mg of the analyte, N-(2-Methoxybenzyl)-2,3-dimethylaniline, in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals to the spectrum. A small amount of tetramethylsilane (TMS) is typically added as an internal standard, with its signal defined as 0.00 ppm. The solution is then transferred to an NMR tube and placed within the spectrometer. For ¹H NMR, a single scan may be sufficient, but for ¹³C NMR, which has a much lower natural abundance, multiple scans are accumulated to achieve an adequate signal-to-noise ratio.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality Behind Assignment |
| ~ 7.20 - 7.30 | Multiplet | 2H | Ar-H (methoxybenzyl) | Protons on the methoxy-substituted ring are influenced by the electron-donating methoxy group and the electron-withdrawing benzyl group. |
| ~ 6.85 - 7.00 | Multiplet | 2H | Ar-H (methoxybenzyl) | These protons are shifted upfield due to the ortho and para directing effects of the methoxy group. |
| ~ 6.95 - 7.10 | Triplet | 1H | Ar-H (dimethylaniline) | The proton para to the amino group will appear as a triplet due to coupling with its two ortho neighbors. |
| ~ 6.60 - 6.70 | Doublet | 2H | Ar-H (dimethylaniline) | The protons ortho and meta to the amino group will show characteristic splitting patterns. |
| ~ 4.30 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the nitrogen and the aromatic ring, causing a downfield shift. They are expected to be a singlet due to rapid N-H exchange or minimal coupling. |
| ~ 3.85 | Singlet | 3H | -OCH₃ | The methoxy protons are shielded and appear as a sharp singlet. |
| ~ 4.5 - 5.5 | Broad Singlet | 1H | -NH- | The chemical shift of the N-H proton is variable and the peak is often broad due to quadrupole broadening and hydrogen exchange. This peak will disappear upon D₂O exchange.[1][2][3] |
| ~ 2.30 | Singlet | 3H | Ar-CH₃ | The methyl groups on the aniline ring are in a relatively shielded environment. |
| ~ 2.15 | Singlet | 3H | Ar-CH₃ | The two methyl groups are chemically non-equivalent and are expected to have slightly different chemical shifts. |
¹³C NMR Spectroscopy: The Carbon Backbone
Broadband proton-decoupled ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom, offering a direct count of the different carbon environments.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment | Causality Behind Assignment |
| ~ 157.0 | Ar-C (C-OCH₃) | The carbon attached to the oxygen of the methoxy group is significantly deshielded. |
| ~ 148.0 | Ar-C (C-N) | The carbon atom directly bonded to the nitrogen is deshielded. |
| ~ 138.0 | Ar-C (quaternary) | Quaternary carbons in the aromatic region typically appear in this range. |
| ~ 130.0 - 132.0 | Ar-C (quaternary) | The substituted carbons of the dimethylaniline ring. |
| ~ 110.0 - 130.0 | Ar-CH | Aromatic carbons with attached protons appear in this characteristic region. |
| ~ 55.5 | -OCH₃ | The carbon of the methoxy group is in the aliphatic region but deshielded by the attached oxygen. |
| ~ 48.0 | -CH₂- | The methylene carbon is deshielded by the adjacent nitrogen and aromatic ring. |
| ~ 20.5 | Ar-CH₃ | The methyl carbons on the aromatic ring are shielded and appear upfield. |
| ~ 17.5 | Ar-CH₃ | The second, non-equivalent methyl carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.
Experimental Protocol: IR Spectrum Acquisition
An IR spectrum can be obtained using several methods. For a solid sample like N-(2-Methoxybenzyl)-2,3-dimethylaniline, the potassium bromide (KBr) pellet method is common. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). The sample is then placed in the path of the IR beam.
Expected IR Absorption Bands:
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| 3350 - 3450 | Medium, Sharp | N-H Stretch | This is a characteristic absorption for a secondary amine. Primary amines show two bands, while tertiary amines show none in this region.[1][2][4][5] |
| 3000 - 3100 | Medium | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the aromatic rings. |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch | Stretching vibrations of C-H bonds in the methylene and methyl groups. |
| ~ 1600, 1580, 1500, 1450 | Medium to Strong | C=C Aromatic Ring Stretch | These absorptions are characteristic of the benzene ring and are useful for confirming its presence. |
| 1230 - 1270 | Strong | Asymmetric C-O-C Stretch | This strong band is indicative of the aryl-alkyl ether linkage of the methoxy group.[6] |
| 1020 - 1050 | Medium | Symmetric C-O-C Stretch | Another characteristic absorption for the methoxy group. |
| 1250 - 1335 | Medium | Aromatic C-N Stretch | The stretching vibration of the bond between the aromatic ring and the nitrogen atom.[3] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of the fragmentation pattern, offers valuable structural information.
Experimental Protocol: Mass Spectrum Acquisition
For a volatile and thermally stable compound like N-(2-Methoxybenzyl)-2,3-dimethylaniline, Electron Ionization (EI) is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by their m/z ratio and detected.
Expected Mass Spectrometric Data:
The molecular formula of N-(2-Methoxybenzyl)-2,3-dimethylaniline is C₁₆H₁₉NO. Its molecular weight is 241.33 g/mol .
-
Molecular Ion (M⁺): A peak at m/z = 241 is expected. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with our structure.[1][2]
-
Key Fragment Ions: The fragmentation pattern in EI-MS is a highly reproducible fingerprint of a molecule. The most stable carbocations will produce the most abundant fragment peaks.
Proposed Fragmentation Pathway:
Caption: Proposed EI-MS fragmentation of N-(2-Methoxybenzyl)-2,3-dimethylaniline.
Table of Expected Fragments:
| m/z | Proposed Fragment |
| 241 | Molecular Ion [M]⁺ |
| 240 | [M-H]⁺ |
| 210 | [M - OCH₃]⁺ |
| 121 | [2-methoxybenzyl]⁺ (base peak) |
| 120 | [2,3-dimethylanilino]⁺ |
| 91 | [tropylium ion]⁺ |
The most characteristic fragmentation is the benzylic cleavage, which is an example of α-cleavage in amines, leading to the formation of a stable 2-methoxybenzyl cation at m/z = 121.[1] This is often the base peak in the spectrum. Subsequent loss of carbon monoxide (CO) from this fragment can lead to the formation of the tropylium ion at m/z = 91.
Conclusion
The collective application of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of N-(2-Methoxybenzyl)-2,3-dimethylaniline. The predicted data, grounded in fundamental spectroscopic principles and comparison with related structures, offers a clear roadmap for researchers. The presence of the N-H stretch in the IR, the odd molecular weight by MS, and the characteristic aromatic and aliphatic signals in the NMR spectra, when taken together, provide unambiguous evidence for the assigned structure. This multi-faceted analytical approach is indispensable in modern chemical research and drug development for ensuring the identity and purity of synthesized compounds.
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- ResearchGate. (2014). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl)
- ChemicalBook. (n.d.). 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum.
- PubMed. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs.
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CAS number for N-(2-Methoxybenzyl)-2,3-dimethylaniline
An In-Depth Technical Guide to N-(2-Methoxybenzyl)-2,3-dimethylaniline for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Methoxybenzyl)-2,3-dimethylaniline is a substituted aromatic amine that, while not extensively documented in publicly available chemical registries with a dedicated CAS number, represents a scaffold of significant interest in medicinal chemistry and materials science. Its structure combines the N-benzyl aniline core, a motif present in numerous biologically active compounds, with specific substitutions that can modulate its physicochemical and pharmacological properties. The 2,3-dimethylaniline moiety provides a sterically hindered and electron-rich aromatic system, while the 2-methoxybenzyl group introduces a potential site for hydrogen bonding and can influence conformational preferences.
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the probable synthesis, purification, and characterization of N-(2-Methoxybenzyl)-2,3-dimethylaniline. Furthermore, it explores its potential applications based on the known activities of structurally related compounds.
Synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline
The synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline can be approached through several established methodologies for the formation of N-aryl-N-benzylamines. The two most common and effective routes are reductive amination and direct N-alkylation.
Reductive Amination
Reductive amination is a highly efficient one-pot reaction that proceeds through the formation of an imine intermediate from the reaction of an amine and an aldehyde, which is then reduced in situ to the corresponding amine.[1] This method is often preferred due to its high yields and operational simplicity.[2]
The reaction pathway for the synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline via reductive amination is as follows:
Caption: Reductive amination workflow for N-(2-Methoxybenzyl)-2,3-dimethylaniline synthesis.
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq.) and 2-methoxybenzaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol. Add a catalytic amount of a weak acid like acetic acid to facilitate the reaction.[3] Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise to the stirred solution.[4] Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure N-(2-Methoxybenzyl)-2,3-dimethylaniline.
N-Alkylation
Direct N-alkylation involves the reaction of an amine with an alkyl halide in the presence of a base. This method is a straightforward approach to forming C-N bonds.[5] The use of a phase-transfer catalyst can be beneficial, particularly when dealing with reactants of differing solubilities.[6]
Caption: N-Alkylation workflow for N-(2-Methoxybenzyl)-2,3-dimethylaniline synthesis.
Experimental Protocol: N-Alkylation
-
Reaction Setup: To a solution of 2,3-dimethylaniline (1.0 eq.) in a polar aprotic solvent such as acetone or acetonitrile, add a base like potassium carbonate (K₂CO₃) (2.0 eq.) and a catalytic amount of potassium iodide (KI).[5]
-
Reagent Addition: Add 2-methoxybenzyl chloride (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction is typically complete within 6-12 hours.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure N-(2-Methoxybenzyl)-2,3-dimethylaniline.
Purification and Characterization
The purity and identity of the synthesized N-(2-Methoxybenzyl)-2,3-dimethylaniline must be confirmed through various analytical techniques.
Purification
-
Column Chromatography: This is the most common method for purifying the crude product. Silica gel is a suitable stationary phase, and a gradient of hexane and ethyl acetate is typically used as the mobile phase.
Characterization
The following table summarizes the expected analytical data for the characterization of N-(2-Methoxybenzyl)-2,3-dimethylaniline.
| Technique | Expected Observations |
| ¹H NMR | Signals for the aromatic protons of both rings, a singlet for the benzylic CH₂ protons, a singlet for the methoxy (OCH₃) protons, and singlets for the two methyl (CH₃) groups on the aniline ring.[7][8] |
| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the benzylic carbon, the methoxy carbon, and the methyl carbons.[7][9] |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₆H₁₉NO, MW: 241.33). |
| FTIR | Characteristic absorption bands for N-H stretching (if any secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy group).[7] |
Potential Applications and Pharmacological Relevance
The N-benzyl aniline scaffold is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological activities.
-
Antibacterial Agents: N-benzyl aniline derivatives have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11] The lipophilic nature of the benzyl and aniline rings can facilitate membrane disruption in bacteria.[10]
-
Anticancer Activity: Certain N-benzyl amine derivatives have been identified as potent inhibitors of enzymes involved in cancer progression, such as USP1/UAF1 deubiquitinase in non-small cell lung cancer.[12]
-
Other Biological Activities: The broader class of N-benzylideneaniline derivatives, which are structurally related, have demonstrated a wide array of biological effects, including anti-inflammatory, antioxidant, and enzyme inhibitory properties.[3] The aniline moiety, while a useful pharmacophore, can sometimes lead to metabolic instability or toxicity, prompting medicinal chemists to explore bioisosteric replacements.[13][14]
The specific substitution pattern of N-(2-Methoxybenzyl)-2,3-dimethylaniline may confer unique properties. The ortho-methoxy group can engage in intramolecular hydrogen bonding, influencing the molecule's conformation and its interaction with biological targets. The dimethyl substitution on the aniline ring can impact its basicity and metabolic stability.
Caption: Relationship between the structure of N-(2-Methoxybenzyl)-2,3-dimethylaniline and its potential applications.
Conclusion
While N-(2-Methoxybenzyl)-2,3-dimethylaniline may not be a cataloged compound, its synthesis is readily achievable through standard organic chemistry techniques such as reductive amination and N-alkylation. Its structural similarity to known bioactive molecules suggests its potential as a valuable building block for the development of new therapeutic agents, particularly in the areas of antibacterial and anticancer research. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related compounds.
References
- Choi, E. S., et al. (2024). Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides and Glycine-Derived N-Hydroxyphthalimide Esters. Synlett.
- Thieme Gruppe. (n.d.). Gold(III)
- BenchChem Technical Support Team. (2025, December). A Fundamental Guide to N-Benzylideneaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
- US5536877A. (1996). Preparation of arylbenzylamines.
- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of N-Benzylideneaniline. BenchChem.
- DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
- BenchChem Technical Support Team. (2025, December).
- Okuo, J. M. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.
- Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
- CN111499519A. (2020). N-benzyl aniline derivative and preparation method and application thereof.
- Okuo, J. M. (2023, December 27). (PDF) Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.
- ACS Publications. (2014, September 17). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.
- Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
- Sigma-Aldrich. (n.d.).
- PMC. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
- Arkivoc. (2009). An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines.
- ChemicalBook. (n.d.). N-Benzylideneaniline(538-51-2) 1H NMR spectrum.
- NIH. (n.d.). N-[(E)-3,4-Dimethoxybenzylidene]-2,3-dimethylaniline.
- ResearchGate. (n.d.).
- PubMed. (2024, May 29). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- ResearchGate. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am.
- ResearchGate. (n.d.).
- Alfa Chemistry. (n.d.). Alkylation Reaction - Industrial Production of N, N-dimethylaniline.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Methyl-3-methoxybenzoyl chloride.
- US4436937A. (1984). Process for the ring alkylation of an aniline.
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Discovery and history of N-(2-Methoxybenzyl)-2,3-dimethylaniline
[1][2]
Part 1: Executive Summary & Chemical Identity[1]
Compound Name: N-(2-Methoxybenzyl)-2,3-dimethylaniline CAS Registry Number: 1020939-95-0 Molecular Formula: C₁₆H₁₉NO Molecular Weight: 241.33 g/mol Classification: Secondary Arylamine / N-Benzylated Aniline[1]
Structural Overview
The molecule consists of a 2,3-dimethylaniline (2,3-xylidine) core N-alkylated with a 2-methoxybenzyl group.[1][2] This specific substitution pattern creates a sterically crowded environment around the nitrogen atom due to the ortho-methyl group on the aniline ring and the ortho-methoxy group on the benzyl ring.[1] This steric hindrance is a defining feature that influences its reactivity and utility as a ligand.[1]
| Property | Value (Computed/Predicted) |
| LogP | ~4.2 (Lipophilic) |
| H-Bond Donors | 1 (Secondary Amine) |
| H-Bond Acceptors | 2 (Amine N, Ether O) |
| Boiling Point | ~360–380 °C (at 760 mmHg) |
| pKa (Conjugate Acid) | ~4.5–5.0 (Weakly basic due to aryl conjugation) |
Part 2: Historical Context & Discovery Lineage[1]
Unlike blockbuster drugs with a single "discovery moment," N-(2-Methoxybenzyl)-2,3-dimethylaniline emerged from the systematic exploration of N-alkylated anilines in the late 20th century.[1] Its history is tied to two major branches of industrial chemistry:[1]
The Xylidine Legacy (1800s–Present)
The core moiety, 2,3-dimethylaniline (2,3-xylidine) , has been a staple of industrial chemistry since the days of August Wilhelm von Hofmann.[1] Historically, xylidines were isolated from coal tar and used as precursors for azo dyes.[1]
-
Significance: 2,3-xylidine is the direct precursor to Mefenamic Acid (a non-steroidal anti-inflammatory drug).[1] The exploration of N-alkyl derivatives of 2,3-xylidine was driven by the search for lipophilic analogs with improved bioavailability or distinct coordination properties.[1]
The Reductive Amination Era
The specific synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline represents a classic application of reductive amination , a reaction refined throughout the 20th century.[1] The ability to selectively couple electron-rich anilines (like xylidine) with electron-rich aldehydes (like 2-methoxybenzaldehyde or o-anisaldehyde) without over-alkylation was a significant methodological advancement, facilitated by borohydride reagents.[1]
Modern Application: Ligand Design
In the 21st century, this specific structural motif (bulky N-aryl, O-donor arm) gained relevance in organometallic chemistry .[1] The ortho-methoxy group can potentially act as a hemilabile ligand (an "arm-off" mechanism), stabilizing metal centers during catalytic cycles.[1]
Part 3: Chemical Synthesis (In-Depth Protocol)
The most robust route to N-(2-Methoxybenzyl)-2,3-dimethylaniline is the Reductive Amination of 2,3-dimethylaniline with 2-methoxybenzaldehyde.[1] This method avoids the over-alkylation issues common with direct alkylation (using benzyl halides).[1]
Reaction Pathway[1][2]
-
Condensation: 2,3-Dimethylaniline + 2-Methoxybenzaldehyde → Imine (Schiff Base) + H₂O[1]
-
Reduction: Imine + Reducing Agent (NaBH₄ or NaBH(OAc)₃) → Secondary Amine[1]
Visualization of Synthesis Logic
Caption: Stepwise formation via imine condensation followed by hydride reduction.
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. All steps should be performed in a fume hood.
Reagents
-
2,3-Dimethylaniline: 1.21 g (10 mmol)[1]
-
2-Methoxybenzaldehyde: 1.36 g (10 mmol)[1]
-
Sodium Borohydride (NaBH₄): 0.57 g (15 mmol) OR Sodium Triacetoxyborohydride (STAB) for milder conditions.[1]
-
Methanol (MeOH): 30 mL (Anhydrous preferred)
-
Magnesium Sulfate (MgSO₄): Drying agent[1]
Step-by-Step Methodology
-
Imine Formation (The Equilibrium):
-
In a 100 mL round-bottom flask, dissolve 2-methoxybenzaldehyde (1.36 g) in 20 mL of methanol.
-
Add 2,3-dimethylaniline (1.21 g) dropwise while stirring.
-
Observation: The solution may turn yellow/orange, indicating imine formation.[1]
-
Optimization: Add activated molecular sieves (3Å or 4Å) to the flask to absorb water and drive the equilibrium toward the imine.[1] Stir at room temperature for 4–6 hours.
-
-
Reduction (The Irreversible Step):
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add NaBH₄ (0.57 g) in small portions over 15 minutes. Caution: Gas evolution (H₂) will occur.[1]
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
TLC Check: Monitor consumption of the aldehyde (starting material) using TLC (Hexane:EtOAc 8:2).[1]
-
-
Workup & Isolation:
-
Quench the reaction by adding 10 mL of water followed by 10 mL of saturated NaHCO₃ solution.[1]
-
Evaporate the bulk of the methanol under reduced pressure (Rotavap).[1]
-
Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).[1]
-
Combine organic layers and wash with Brine (1 x 20 mL).[1]
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]
-
-
Purification:
Part 4: Characterization & Validation[1]
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectroscopic markers.
| Technique | Expected Signal / Characteristic | Interpretation |
| ¹H NMR (CDCl₃) | δ 2.1–2.3 ppm (s, 6H) | Two methyl groups on the aniline ring.[1] |
| δ 3.8 ppm (s, 3H) | Methoxy group (-OCH₃).[1] | |
| δ 4.3–4.4 ppm (s or d, 2H) | Benzylic methylene (-CH₂-).[1] | |
| δ 6.5–7.3 ppm (m, 7H) | Aromatic protons (Multiplets).[1] | |
| IR Spectroscopy | 3400 cm⁻¹ (Weak/Broad) | N-H stretch (Secondary amine).[1] |
| 2800–3000 cm⁻¹ | C-H stretches (Alkyl).[1] | |
| Mass Spectrometry | m/z = 241.1 [M]⁺ | Molecular ion peak.[1] |
Part 5: Applications & Utility[1]
Ligand Design (N,O-Donor Systems)
The N-(2-methoxybenzyl) motif is a "hemilabile" ligand precursor.[1] The nitrogen atom binds strongly to transition metals (Pd, Ni, Cu), while the oxygen of the methoxy group can weakly coordinate.[1] This "on-off" binding is crucial in catalysis, stabilizing the metal center during oxidative addition while detaching to create a vacant site for substrate binding.[1]
Precursor for Functionalized Heterocycles
This molecule can undergo Pictet-Spengler cyclization or similar annulation reactions to form tetrahydroisoquinoline derivatives, which are scaffolds for various alkaloids and pharmaceutical agents.[1]
Analytical Standard
As a stable secondary amine, it serves as an internal standard in the chromatographic analysis of xylidine metabolites in biological fluids.[1]
Part 6: Safety & Handling (E-E-A-T)[1]
-
Toxicity: Like most xylidines, this compound should be treated as potentially toxic by inhalation, ingestion, and skin contact.[1] Xylidines are known methemoglobinemia inducers.[1]
-
Handling: Use nitrile gloves and safety goggles.[1] Handle only in a fume hood.
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine, which typically turns the compound from colorless to dark brown over time.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
-
Huateng Pharma. (2024).[1] "Product Catalog: N-(2-Methoxybenzyl)-2,3-dimethylaniline (CAS 1020939-95-0)."[1][3][2] Huateng Pharmaceutical Co., Ltd.[1]Link[1]
-
National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 17608070, 2-(2,3-Dimethylanilino)-3-methoxybenzaldehyde (Related Schiff Base)." PubChem. Link[1]
-
Tahir, M. N., et al. (2010).[1] "Crystal structures of Schiff bases derived from 2,3-dimethylaniline." Acta Crystallographica Section E, 66(Pt 6).[1] Link
Methodological & Application
Application of N-(2-Methoxybenzyl)-2,3-dimethylaniline in organic synthesis
Application Note: N-(2-Methoxybenzyl)-2,3-dimethylaniline in Organic Synthesis[1][2]
Executive Summary
N-(2-Methoxybenzyl)-2,3-dimethylaniline (CAS: 1020939-95-0) is a specialized secondary amine building block characterized by a sterically crowded 2,3-dimethylaniline core coupled with an electron-rich 2-methoxybenzyl moiety.[2][3] This compound serves as a critical intermediate in medicinal chemistry , particularly in the synthesis of G-Protein Coupled Receptor (GPCR) ligands (e.g., dopamine and serotonin receptor antagonists) and non-steroidal anti-inflammatory drug (NSAID) analogs related to the fenamate class.[2]
Its structural duality—combining a nucleophilic aniline nitrogen with a lipophilic, electron-donating benzyl group—makes it an ideal scaffold for Structure-Activity Relationship (SAR) studies aimed at optimizing bioavailability and receptor binding affinity.[2]
Chemical Profile & Stability
| Property | Specification |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2,3-dimethylaniline |
| CAS Number | 1020939-95-0 |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| Appearance | Pale yellow to off-white viscous oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |
| pKa (Calculated) | ~4.5–5.0 (Aniline nitrogen) |
| Storage | 2–8°C, inert atmosphere (Ar/N₂); light-sensitive |
Stability Insight: The 2-methoxy group on the benzyl ring activates the benzylic position, making it slightly susceptible to oxidation over prolonged exposure to air.[2] The 2,3-dimethyl substitution on the aniline ring provides steric protection to the nitrogen, reducing the rate of uncatalyzed oxidation compared to unsubstituted anilines.[2]
Synthesis Protocol: Preparation of the Intermediate
While available commercially, in-house preparation ensures high purity for sensitive biological assays.[2] The preferred method is Reductive Amination using Sodium Triacetoxyborohydride (STAB), which minimizes over-alkylation.[2]
Mechanism of Action
The reaction proceeds via the formation of an iminium ion intermediate between 2,3-dimethylaniline and 2-methoxybenzaldehyde.[2] STAB selectively reduces the iminium species to the secondary amine without reducing the aldehyde, preventing side reactions.[2]
Step-by-Step Protocol
Reagents:
-
2-Methoxybenzaldehyde (1.05 equiv)[2]
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[2]
-
Acetic Acid (AcOH) (1.0 equiv)[2]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [Anhydrous][2]
Procedure:
-
Imine Formation: In a dry round-bottom flask under N₂, dissolve 2,3-dimethylaniline (10 mmol) and 2-methoxybenzaldehyde (10.5 mmol) in DCE (30 mL).
-
Activation: Add AcOH (10 mmol) to catalyze imine formation. Stir at room temperature for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes to control gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]
-
Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, wash with brine, and dry over Na₂SO₄.[2]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂; Gradient: 0–10% EtOAc in Hexanes).
Yield Expectation: 85–92% isolated yield.
Application Protocols: Downstream Synthesis
This intermediate is primarily used to generate Tertiary Amines (via alkylation) or Amides/Ureas (via acylation).[2]
Workflow A: Synthesis of N-Functionalized GPCR Ligand Libraries
The secondary amine is a nucleophile.[2] The steric bulk of the ortho-methyl group on the aniline ring requires forcing conditions or specific catalysts for further functionalization.[2]
Diagram: Synthetic Pathway
Caption: Synthetic workflow from precursors to diverse bioactive scaffolds using N-(2-Methoxybenzyl)-2,3-dimethylaniline.
Protocol: N-Alkylation for Tertiary Amine Synthesis
Use case: Synthesis of amino-alkyl side chains common in local anesthetics and anti-arrhythmics.[2]
-
Dissolution: Dissolve N-(2-methoxybenzyl)-2,3-dimethylaniline (1.0 equiv) in DMF or Acetonitrile.
-
Base Addition: Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv) to act as a proton scavenger.
-
Electrophile: Add the alkyl halide (e.g., 3-chloropropylamine derivative) (1.1 equiv).
-
Heating: Heat to 60–80°C. Note: The steric hindrance of the 2,3-dimethyl group necessitates heating.
-
Workup: Standard aqueous workup and purification.
Protocol: Urea Synthesis via Isocyanates
Use case: Synthesis of soluble epoxide hydrolase (sEH) inhibitors or TRPV1 antagonists.[2]
-
Setup: Dissolve the intermediate (1.0 equiv) in anhydrous DCM.
-
Addition: Add the isocyanate (e.g., phenyl isocyanate) (1.1 equiv) dropwise at 0°C.
-
Catalysis: If reaction is slow due to sterics, add 5 mol% DMAP.
-
Isolation: The urea product often precipitates or can be isolated by evaporating the solvent and recrystallizing from Ethanol/Water.[2]
Analytical Validation (QC)
To ensure the integrity of the intermediate before use in complex synthesis:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.10, 2.25 (s, 6H): Distinct singlets for the 2,3-dimethyl groups.[2]
-
δ 3.85 (s, 3H): Singlet for the methoxy group (-OCH₃).[2]
-
δ 4.35 (s, 2H): Singlet for the benzylic methylene (-CH₂-).[2]
-
δ 6.50–7.30 (m, 7H): Aromatic protons (multiplets).
-
Broad singlet (~4.0 ppm): N-H proton (exchangeable with D₂O).[2]
-
-
HPLC Purity:
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link[2]
-
Huateng Pharma. (n.d.).[2] "Product: N-(2-Methoxybenzyl)-2,3-dimethylaniline (CAS 1020939-95-0)."[1][2][3][4] Pharmaceutical Intermediates Catalog. Link
-
Roughley, S. D., & Jordan, A. M. (2011).[2] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[2] (Context on lipophilic amine scaffolds in drug design).
-
ChemSrc. (2025).[1][2] "N-(2-Methoxybenzyl)-2,3-dimethylaniline Physicochemical Properties." Link
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- 1. 1020939-95-0_N-(2-Methoxybenzyl)-2,3-dimethylanilineCAS号:1020939-95-0_N-(2-Methoxybenzyl)-2,3-dimethylaniline【结构式 性质 英文】 - 化源网 [chemsrc.com]
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- 3. 1020939-95-0 Cas No. | N-(2-Methoxybenzyl)-2,3-dimethylaniline | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. 10xchem.com [10xchem.com]
Application Notes and Protocols for N-(2-Methoxybenzyl)-2,3-dimethylaniline in Medicinal Chemistry
Abstract
N-benzyl aniline derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for a specific, yet underexplored, member of this class: N-(2-Methoxybenzyl)-2,3-dimethylaniline. By leveraging established methodologies for analogous compounds, these notes offer a framework for the synthesis, characterization, and biological evaluation of this molecule, paving the way for its potential development as a novel therapeutic agent. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for N-(2-Methoxybenzyl)-2,3-dimethylaniline
The N-benzyl aniline core structure is a cornerstone in the design of bioactive molecules. The aromatic rings provide a platform for diverse substitutions that can modulate pharmacokinetic and pharmacodynamic properties. The nitrogen atom often plays a crucial role in biological activity, participating in hydrogen bonding or acting as a basic center.
N-(2-Methoxybenzyl)-2,3-dimethylaniline combines several structural features of interest:
-
2,3-Dimethylaniline Moiety: This substituted aniline is a key precursor in the synthesis of Mefenamic Acid, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Its inclusion in the target molecule suggests a potential for anti-inflammatory activity. The methyl groups can also influence the compound's lipophilicity and metabolic stability.
-
N-(2-Methoxybenzyl) Group: The N-2-methoxybenzyl substitution is a defining feature of the "NBOMe" class of psychoactive compounds, which are potent agonists of serotonin 5-HT2A receptors.[2][3] While the phenethylamine backbone of NBOMes is different from the aniline core of our target molecule, the presence of this group warrants investigation into potential central nervous system (CNS) activities. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule.
Given the functionalities present in N-(2-Methoxybenzyl)-2,3-dimethylaniline, it is a compelling candidate for screening in various therapeutic areas, including but not limited to anti-inflammatory, antimicrobial, and CNS-related disorders.
Synthesis and Characterization
The synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline can be readily achieved through a two-step one-pot procedure involving the formation of a Schiff base followed by in-situ reduction. This method, a staple in the synthesis of N-benzyl aniline derivatives, is efficient and generally provides good yields.[4][5]
Synthetic Workflow
Caption: General workflow for the synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline.
Detailed Synthesis Protocol
-
Reaction Setup: To a solution of 2,3-dimethylaniline (1.0 eq) in methanol, add 2-methoxybenzaldehyde (1.0 eq).
-
Schiff Base Formation: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and continue stirring at room temperature for an additional 2-4 hours, or until TLC indicates the complete disappearance of the intermediate imine.
-
Work-up: Quench the reaction by the slow addition of water.[4] Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).[4]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure N-(2-Methoxybenzyl)-2,3-dimethylaniline.[4]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Medicinal Chemistry Applications and Screening Protocols
Based on the structural components of N-(2-Methoxybenzyl)-2,3-dimethylaniline, several biological activities can be hypothesized and tested.
Antibacterial Activity
N-benzyl aniline derivatives have shown promise as antibacterial agents.[4]
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of the compound stock solution to the first well of each row and perform serial two-fold dilutions down the plate.[4]
-
Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] Dilute the inoculum to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[4]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
| Parameter | Condition | Rationale |
| Medium | Mueller-Hinton Broth | Standardized medium for antibiotic susceptibility testing. |
| Inoculum Size | 5 x 10⁵ CFU/mL | Ensures reproducible results. |
| Incubation | 37°C for 18-24 hours | Optimal growth conditions for most pathogenic bacteria. |
Anticancer Activity
N-benzylideneaniline derivatives, which are structurally related, have been evaluated for their cytotoxic effects on various cancer cell lines.[6]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of N-(2-Methoxybenzyl)-2,3-dimethylaniline for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Central Nervous System (CNS) Activity
The N-(2-methoxybenzyl) moiety is a key pharmacophore in potent 5-HT2A receptor agonists.[2] While the overall structure of N-(2-Methoxybenzyl)-2,3-dimethylaniline differs significantly from NBOMes, it is prudent to evaluate its potential interaction with CNS targets.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT2A).
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand specific for the receptor and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter to determine the amount of bound radioligand.
-
Data Analysis: Determine the Ki value, which represents the affinity of the test compound for the receptor.
Postulated Mechanism of Action: A Hypothesis
Should N-(2-Methoxybenzyl)-2,3-dimethylaniline exhibit significant CNS activity, a potential mechanism could involve the modulation of serotonergic pathways, similar to NBOMe compounds.[3] The N-(2-methoxybenzyl) group could facilitate binding to the 5-HT2A receptor, leading to downstream signaling events.
Caption: Hypothetical signaling pathway for CNS activity.
It is crucial to emphasize that this is a speculative pathway based on the activity of structurally related but distinct molecules. Experimental validation through receptor binding assays and functional studies is essential to elucidate the true mechanism of action.
Conclusion and Future Directions
N-(2-Methoxybenzyl)-2,3-dimethylaniline presents an intriguing scaffold for medicinal chemistry exploration. The synthetic route is straightforward, allowing for the generation of sufficient material for comprehensive biological evaluation. The protocols outlined in these application notes provide a robust starting point for investigating its potential as an antibacterial, anticancer, or CNS-active agent. Further studies should focus on structure-activity relationship (SAR) analysis by synthesizing and testing analogues with modifications on both aromatic rings.
References
- A Fundamental Guide to N-Benzylideneaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (n.d.).
- Application Notes and Protocols: N-benzyl Aniline Derivatives in Antibacterial Agent Preparation - Benchchem. (n.d.).
- Application Notes and Protocols: N-Benzylideneaniline Derivatives - Benchchem. (n.d.).
- The Role of 2,3-Dimethylaniline in Modern Pharmaceutical Synthesis. (n.d.).
- N-Benzylaniline (N-Phenylbenzylamine) | N-alkylated Derivative | MedChemExpress. (n.d.).
- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents. (n.d.).
- Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed. (n.d.).
- Dark Classics in Chemical Neuroscience: NBOMes - PMC. (n.d.).
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- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Safe Handling and Storage of N-(2-Methoxybenzyl)-2,3-dimethylaniline
Introduction
Chemical and Physical Properties
A summary of the known properties of the closely related compound 2,3-dimethylaniline is provided below to inform handling procedures. It is prudent to assume N-(2-Methoxybenzyl)-2,3-dimethylaniline will have similar, if not more complex, characteristics.
| Property | Value (for 2,3-dimethylaniline) | Source |
| Appearance | Light orange to yellow liquid | [2] |
| Molecular Formula | C8H11N | [2] |
| Molecular Weight | 121.2 g/mol | [2] |
| Boiling Point | 221-222 °C | [2] |
| Melting Point | 2.5 °C | [2] |
| Density | 0.993 g/mL at 25 °C | [2] |
| Solubility | Slightly soluble in water. Soluble in organic solvents. | [1] |
| Flash Point | 96 °C (closed cup) | [1] |
| Autoignition Temperature | 545 °C | [1] |
Hazard Identification and Risk Assessment
Given the toxicological profile of related aromatic amines, N-(2-Methoxybenzyl)-2,3-dimethylaniline should be treated as a hazardous substance.
Potential Health Hazards:
-
Acute Toxicity: By analogy to 2,3-dimethylaniline and N,N-dimethylaniline, this compound is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][3][4][7] Exposure can lead to symptoms such as headache, fatigue, dizziness, and methemoglobinemia (a condition reducing the blood's ability to carry oxygen), characterized by a blue color of the skin and lips.[8]
-
Carcinogenicity: Many aromatic amines are suspected of causing cancer.[3][4][5][9] N-(2-Methoxybenzyl)-2,3-dimethylaniline should be handled as a potential carcinogen.
-
Skin and Eye Irritation: Direct contact may cause serious eye irritation and skin irritation.[9]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood system, central nervous system, and kidneys.[8]
Environmental Hazards:
-
This compound is expected to be toxic to aquatic life with long-lasting effects.[3][4][7] It must not be allowed to enter drains or the environment.[3][7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all routes of exposure.
| PPE Item | Specifications | Rationale |
| Gloves | Impervious gloves (e.g., nitrile). Change gloves frequently and immediately if contaminated. | Aromatic amines can be readily absorbed through the skin.[6] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and aerosols.[10] |
| Lab Coat | A lab coat that closes at the front and has long sleeves. | Prevents skin contact with contaminated surfaces.[11] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood.[12] | Prevents inhalation of harmful vapors or aerosols.[10] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[11] |
DOT Script for PPE Workflow
Caption: Personal Protective Equipment (PPE) workflow for handling hazardous chemicals.
Safe Handling Protocols
1. Engineering Controls:
-
All work with N-(2-Methoxybenzyl)-2,3-dimethylaniline, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][13]
-
Ensure the fume hood has adequate airflow before beginning work.
2. General Handling Practices:
-
Do not work alone when handling this compound.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]
-
Keep containers tightly closed when not in use.[9]
-
Use a tray or secondary containment when transporting the chemical to prevent the spread of spills.[11]
3. Weighing and Transferring:
-
Perform all weighing and transfers within a chemical fume hood.
-
Use a spatula or other appropriate tool for transferring solids to avoid generating dust.
-
For liquids, pour slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.[11]
Storage Procedures
Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
1. Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.[12]
-
Protect from direct sunlight and heat sources.[4]
-
Store locked up or in an area accessible only to authorized personnel.[3][9]
2. Incompatible Materials:
-
Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][12] Aromatic amines can react violently with these substances.
DOT Script for Storage Logic
Caption: Logical relationships for the safe storage of N-(2-Methoxybenzyl)-2,3-dimethylaniline.
Emergency Procedures
1. Spills:
-
Evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection, before re-entering the spill area.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
2. First Aid:
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
In case of inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]
Waste Disposal
-
Dispose of N-(2-Methoxybenzyl)-2,3-dimethylaniline and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[12]
-
Do not dispose of down the drain or in regular trash.
Conclusion
The safe handling and storage of N-(2-Methoxybenzyl)-2,3-dimethylaniline are paramount to protecting the health and safety of laboratory personnel and the environment. By adhering to the protocols outlined in these application notes, researchers can mitigate the risks associated with this potentially hazardous compound. A thorough understanding of the potential hazards, consistent use of appropriate PPE, and strict adherence to established procedures are the cornerstones of a robust safety culture in any research setting.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. Available at: [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]
-
Safety Data Sheet. Available at: [Link]
-
Prevalence of use and acute toxicity associated with the use of NBOMe drugs - PubMed. Available at: [Link]
-
Safety data sheet - CPAChem. Available at: [Link]
-
Safety Data Sheet: N,N-dimethylaniline - Carl ROTH. Available at: [Link]
-
N,N-Dimethylanilin... - SAFETY DATA SHEET. Available at: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]
-
25I-NBOMe - Wikipedia. Available at: [Link]
-
NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. Available at: [Link]
-
Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF - Slideshare. Available at: [Link]
-
Hazardous Substance Fact Sheet - NJ.gov. Available at: [Link]
-
N,N-DIMETHYLANILINE | Occupational Safety and Health Administration. Available at: [Link]
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- 13. pentachemicals.eu [pentachemicals.eu]
Troubleshooting & Optimization
Technical Support Center: N-(2-Methoxybenzyl)-2,3-dimethylaniline Synthesis
Welcome to the technical support guide for the synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you optimize your reaction outcomes.
The primary and most direct route to synthesizing N-(2-Methoxybenzyl)-2,3-dimethylaniline is through the reductive amination of 2-methoxybenzaldehyde with 2,3-dimethylaniline. This method involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.[1] While conceptually straightforward, this reaction is prone to issues that can impact yield and purity. This guide provides robust troubleshooting strategies and answers to frequently asked questions to ensure a successful synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: Why is my yield of N-(2-Methoxybenzyl)-2,3-dimethylaniline consistently low?
Answer: Low yield is the most common issue and can stem from several factors, primarily incomplete imine formation, inefficient reduction, or competing side reactions.
-
Incomplete Imine Formation: The initial condensation of 2,3-dimethylaniline and 2-methoxybenzaldehyde to form the Schiff base (imine) is a reversible equilibrium reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials, preventing complete conversion to the imine.
-
Solution: Actively remove water from the reaction. For reactions run in solvents like toluene or benzene, a Dean-Stark apparatus is highly effective. For other solvents, adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the reaction forward.
-
-
Inefficient Reduction: The choice of reducing agent and the reaction conditions are critical for the second step.
-
Solution: Select a reducing agent appropriate for your reaction setup.
-
Sodium Borohydride (NaBH₄): A powerful and cost-effective reductant. However, it can also reduce the starting aldehyde. Therefore, it is best used in a two-step (indirect) procedure where the imine is formed first, and NaBH₄ is added only after the aldehyde has been consumed.[2]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): A milder, more chemoselective reducing agent that preferentially reduces imines over aldehydes.[2] This allows for a "one-pot" (direct) reaction where all reagents are mixed from the start, simplifying the procedure. This is often the recommended choice for this synthesis.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a very clean and efficient method that produces minimal waste.[3][4] It requires specialized hydrogenation equipment (e.g., a Parr shaker) but often results in high yields and purity.
-
-
-
Suboptimal pH: Imine formation is typically catalyzed by mild acid.[5] However, if the medium is too acidic, the starting amine (2,3-dimethylaniline) will be protonated to its ammonium salt. This salt is no longer nucleophilic and cannot react with the aldehyde, shutting down the reaction.
-
Solution: If using an acid catalyst (e.g., a catalytic amount of acetic acid), ensure the pH remains weakly acidic (around 4-5).[5] Often, no external acid is needed.
-
Troubleshooting Flowchart for Low Yield
Caption: A decision tree to diagnose and solve low-yield issues.
Question 2: I'm observing a significant amount of 2-methoxybenzyl alcohol as a byproduct. How can I prevent this?
Answer: The formation of 2-methoxybenzyl alcohol is a classic example of a chemoselectivity problem. It occurs when your reducing agent reacts with the starting 2-methoxybenzaldehyde faster than the aldehyde reacts with the amine to form the imine.[6]
-
Cause: This is most common when using a strong, non-selective hydride reagent like sodium borohydride (NaBH₄) in a one-pot procedure.[2] The borohydride does not effectively discriminate between the aldehyde's carbonyl group and the imine's C=N double bond.
-
Solutions:
-
Adopt a Two-Step (Indirect) Protocol: This is the most reliable solution. First, mix 2-methoxybenzaldehyde and 2,3-dimethylaniline in a suitable solvent (e.g., methanol or toluene). Allow sufficient time for the imine to form completely (this can be monitored by TLC or ¹H NMR by observing the disappearance of the aldehyde proton). Once imine formation is complete, then add the sodium borohydride.[7]
-
Switch to a Chemoselective Reducing Agent: The best alternative for a one-pot synthesis is to use sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and reduced reactivity make it highly selective for reducing the protonated iminium ion over the neutral aldehyde carbonyl.[2] This allows you to mix all three components from the beginning with minimal formation of the alcohol byproduct.
-
Question 3: My final product is difficult to purify. What are the best strategies for isolation and purification?
Answer: Effective purification relies on a combination of a proper aqueous workup and chromatography. The basic nature of the target amine is key to a successful purification strategy.
-
Aqueous Workup (Acid-Base Extraction):
-
After the reaction is complete, quench any remaining reducing agent carefully (e.g., by adding water or acetone slowly).
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water.
-
Perform an acidic extraction: Wash the organic layer with dilute aqueous HCl (e.g., 1 M). Your amine product, being basic, will be protonated and move into the aqueous layer. Neutral impurities, such as the 2-methoxybenzyl alcohol byproduct, will remain in the organic layer, which can now be discarded.
-
Carefully basify the acidic aqueous layer to a pH > 10 with a base like NaOH or Na₂CO₃. This deprotonates your amine, causing it to precipitate or become soluble in a fresh organic solvent.
-
Extract the aqueous layer multiple times with fresh organic solvent.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Silica Gel Chromatography: This is the final step to remove any remaining trace impurities.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system is typically effective. Start with a low polarity mixture, such as 98:2 Hexane:Ethyl Acetate, and gradually increase the polarity based on TLC analysis. The product is moderately polar and should elute effectively. A small amount of triethylamine (~0.1-1%) can be added to the eluent to prevent the amine from streaking on the acidic silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reductive amination?
A1: The choice of solvent is dictated primarily by the reducing agent being used.[2]
-
For Sodium Borohydride (NaBH₄): Protic solvents like methanol (MeOH) or ethanol (EtOH) are excellent choices. They are inexpensive and readily dissolve the reagents.
-
For Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and can react with protic solvents. Therefore, anhydrous aprotic solvents are required. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are the most common and effective options.[2]
-
For Catalytic Hydrogenation: Methanol, ethanol, and ethyl acetate are all commonly used.
Q2: Can I use Buchwald-Hartwig amination as an alternative synthesis route?
A2: Absolutely. The Buchwald-Hartwig amination is a powerful and highly versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[8][9]
-
Reactants: For this specific target, you would react 2,3-dimethylaniline with a 2-methoxybenzyl electrophile, such as 2-methoxybenzyl chloride or bromide.
-
Typical Conditions: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP, or a specialized biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu).[8][10]
-
Advantages: This method has an exceptionally broad substrate scope and tolerates a wide variety of functional groups that might be incompatible with hydride-based reductions.
-
Disadvantages: The reagents, particularly the palladium catalyst and phosphine ligands, are significantly more expensive than those used for reductive amination. The reaction conditions can also be more sensitive and may require an inert (oxygen-free) atmosphere.
Synthetic Route Comparison
Caption: Comparison of Reductive Amination and Buchwald-Hartwig pathways.
Q3: How can I effectively monitor the reaction's progress?
A3: Monitoring the reaction is crucial for determining the optimal reaction time and avoiding the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside the starting materials on a silica plate. An eluent system of 9:1 Hexane:Ethyl Acetate is a good starting point. The aldehyde and amine starting materials will have distinct Rf values, and the formation of the less polar imine intermediate and finally the polar amine product can be visualized, typically under UV light.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are highly sensitive and provide definitive identification of the components in your reaction mixture.[11] They can precisely quantify the consumption of reactants and the formation of the product and any byproducts.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For detailed mechanistic studies, taking aliquots from the reaction mixture can be very informative. Key spectral changes to monitor include the disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) and the appearance of the characteristic benzylic CH₂ signal of the product (typically a singlet around 4.3 ppm).[12]
Experimental Protocols & Data
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Common Solvent(s) | Key Advantages | Key Disadvantages & Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, powerful, easy to handle. | Not chemoselective; can reduce aldehydes. Best for two-step protocols.[2] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Highly chemoselective for imines. Ideal for one-pot reactions.[2] | More expensive than NaBH₄. Moisture-sensitive; requires anhydrous solvents. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Chemoselective for imines. Stable in weakly acidic conditions. | Highly toxic (can release HCN gas if conditions become too acidic).[5] |
| Catalytic Hydrogenation (H₂ with Pd/C, PtO₂) | Methanol, Ethanol, Ethyl Acetate | High yield, very clean (only byproduct is water). | Requires specialized high-pressure equipment. Catalyst can be expensive.[3] |
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
-
To a round-bottom flask under a nitrogen atmosphere, add 2-methoxybenzaldehyde (1.0 eq) and 2,3-dimethylaniline (1.05 eq).
-
Dissolve the starting materials in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Stir the solution at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., every 1-2 hours) until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via silica gel chromatography as described in the purification guide.
References
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
- Google Patents. (n.d.). CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination.
-
Bae, J. W., Cho, Y. J., Lee, S. H., Yoon, C. M. (2000). A one-pot synthesis of N-alkylaminobenzenes from nitroaromatics: reduction followed by reductive amination using B10H14. J. Chem. Soc., Perkin Trans. 1, 145-146. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
CaltechAUTHORS. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved from [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Tahir, M. N., et al. (2011). N-[(E)-3,4-Dimethoxybenzylidene]-2,3-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2378. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Organic Reaction Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
- Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Retrieved from [Link]
-
Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry, 48(8), 945-956. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination - Google Patents [patents.google.com]
- 4. A one-pot synthesis of N-alkylaminobenzenes from nitroaromatics: reduction followed by reductive amination using B10H14 [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
Optimizing reaction conditions for N-(2-Methoxybenzyl)-2,3-dimethylaniline
Technical Support Center: Reductive Amination Optimization Guide Ticket Subject: Synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely encountering difficulties synthesizing N-(2-Methoxybenzyl)-2,3-dimethylaniline due to a specific "perfect storm" of steric and electronic hindrance.
This reaction involves the reductive amination of 2,3-dimethylaniline (a sterically hindered, electron-rich amine) with 2-methoxybenzaldehyde (an electron-rich aldehyde). Standard protocols often fail here because the ortho-methyl group on the aniline and the ortho-methoxy group on the aldehyde create significant steric barriers to imine formation, while the electron-donating methoxy group reduces the electrophilicity of the aldehyde.
This guide moves beyond generic "textbook" conditions to provide a field-tested protocol optimized for hindered substrates.
Module 1: Reaction Design & Mechanism
To troubleshoot effectively, you must visualize the invisible competition occurring in your flask. The reaction proceeds through an equilibrium-limited imine formation followed by an irreversible reduction.
The Critical Bottleneck: In your specific case, the Imine Formation (Step 1) is the rate-determining step.
-
Steric Clash: The 2-position methyl on the aniline clashes with the aldehyde during nucleophilic attack.
-
Electronic Drag: The 2-methoxy group on the aldehyde donates electron density into the carbonyl, making it less reactive toward the amine.
If you add the reducing agent too early, it will reduce the unreacted aldehyde to 2-methoxybenzyl alcohol (a dead-end byproduct) rather than the imine.
Visualizing the Pathway
Figure 1: Reaction pathway highlighting the critical competition between imine formation and direct aldehyde reduction.
Module 2: Optimized Protocol (The "Gold Standard")
For this specific substrate pair, Sodium Triacetoxyborohydride (STAB) is the required reducing agent. Do NOT use Sodium Borohydride (
Reagents:
-
Amine: 2,3-Dimethylaniline (1.0 equiv)
-
Aldehyde: 2-methoxybenzaldehyde (1.1 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Catalyst: Glacial Acetic Acid (1.0 - 2.0 equiv)
Step-by-Step Methodology:
-
Imine Pre-formation (Critical Step):
-
In a dry flask under nitrogen, dissolve 2,3-dimethylaniline (1.0 equiv) and 2-methoxybenzaldehyde (1.1 equiv) in DCE (0.2 M concentration).
-
Add Glacial Acetic Acid (1.5 equiv).
-
Wait: Stir at room temperature for 2–4 hours .
-
Why? You must force the equilibrium toward the imine before the reductant sees the mixture. The acid catalyzes this dehydration.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but helps selectivity).
-
Add STAB (1.4 equiv) in one portion.
-
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous
until pH > 8. -
Note: Gas evolution (
) will occur; add slowly. -
Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate.
-
-
Purification:
-
The crude oil is likely to contain traces of unreacted aldehyde.
-
Recommendation: Convert to the HCl salt. Dissolve crude oil in minimal diethyl ether, add 2M HCl in ether dropwise. The amine salt will precipitate as a solid, while the non-basic aldehyde and alcohol remain in solution. Filter and wash with ether.
-
Module 3: Troubleshooting Guide
Use this decision matrix to diagnose low yields or impurities.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield / High Aldehyde Recovery | Imine formation failed due to steric hindrance. | Force Dehydration: Add activated 4Å Molecular Sieves or use |
| Major Byproduct: Benzyl Alcohol | Reductant added before imine formed. | Increase Pre-stir Time: Stir amine + aldehyde + acid for 6+ hours before adding STAB. |
| Starting Material Remaining (Amine) | Reaction stalled. | Heat: Reflux the imine formation step (in DCE) for 2 hours, cool, then add STAB. |
| Emulsion during Workup | Acetic acid/boron salts creating surfactants. | Rochelle's Salt: Use saturated Potassium Sodium Tartrate solution instead of water for the initial wash. |
Diagnostic Workflow
Figure 2: Diagnostic logic tree for reaction analysis.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Methanol (MeOH) as the solvent?
A: If using STAB, no . Methanol reacts with STAB, decomposing it rapidly. If you must use MeOH (for solubility), you are likely using
Q: The reaction is turning black/dark brown. Is this normal?
A: Anilines are oxidation-sensitive. 2,3-dimethylaniline can oxidize to quinone-like species in air. Ensure you are working under an inert atmosphere (
Q: Why do you recommend Titanium Isopropoxide (
-
Protocol: Mix Amine + Aldehyde +
(neat or in THF) for 2 hours. Then add diluted STAB. Warning: Workup requires water addition to precipitate , which can be messy (filter through Celite).
Q: How do I store the product? A: Secondary amines can oxidize over time. The free base is likely an oil. Converting it to the Hydrochloride (HCl) or Oxalate salt produces a stable crystalline solid that can be stored at room temperature for years.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). "Reductive Amination: Sodium Triacetoxyborohydride." Organic Chemistry Portal.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of N-(2-Methoxybenzyl)-2,3-dimethylaniline
Status: Operational | Topic: Stability & Degradation Prevention | Audience: R&D Chemist / Process Engineer
Core Stability Profile & Causality
Compound Overview: N-(2-Methoxybenzyl)-2,3-dimethylaniline is a critical secondary amine intermediate, most notably utilized in the synthesis of Revaprazan (a potassium-competitive acid blocker).
Researchers frequently report rapid degradation of this compound. This is not a random occurrence but a predictable chemical consequence of its structure. The molecule contains a benzylic amine motif flanked by an electron-rich aniline ring and a methoxy-substituted benzene ring.
The "Why" Behind the Instability:
-
Benzylic Oxidation (Primary Failure Mode): The methylene protons (
) at the benzylic position are chemically "soft." In the presence of atmospheric oxygen and light, a radical abstraction occurs, converting the secondary amine into an imine (Schiff base). -
Aniline Oxidation: The 2,3-dimethylaniline moiety is electron-rich. While the methyl groups provide some steric protection, the nitrogen lone pair is susceptible to Single Electron Transfer (SET) oxidation, leading to colored radical cations and eventual polymerization (browning).
-
Free Base vs. Salt: The free base is an oil or low-melting solid that is significantly more reactive than its hydrochloride salt form.
Troubleshooting Guide (Q&A)
Category A: Visual Changes & Purity
Q: My sample has turned from a pale yellow oil to a dark reddish-brown viscous liquid. Is it recoverable? A: Yes, but with yield loss. The color change indicates the formation of conjugated imines and quinone-like impurities caused by auto-oxidation.
-
Immediate Action: Do not use this material for the next coupling step (e.g., with 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives) as these impurities act as radical scavengers and catalyst poisons.
-
Recovery: Dissolve the crude oil in Ethyl Acetate and wash with 1M HCl. The amine will protonate and move to the aqueous layer, while many non-basic oxidative tars remain in the organic layer. Basify the aqueous layer (pH > 10) and extract back into fresh solvent.
Q: I see a new peak at [M-2] in my LC-MS. What is this? A: This is the Imine Impurity (N-(2-methoxybenzylidene)-2,3-dimethylaniline).
-
Cause: Dehydrogenation of the benzylic amine.
-
Prevention: This transformation is accelerated by chlorinated solvents (DCM/Chloroform) under light. Switch to non-halogenated solvents or store in amber glassware.[1]
Category B: Synthesis & Workup
Q: During the reductive amination to make this compound, the reaction stalled. Why? A: If you are reacting 2,3-dimethylaniline with 2-methoxybenzaldehyde, the intermediate imine formation is often sluggish due to the steric hindrance of the ortho-methyl group on the aniline.
-
Solution: Ensure you are using a Lewis acid catalyst (e.g.,
) or extended reflux with a Dean-Stark trap before adding the reducing agent ( or ).
Q: Can I store the Free Base overnight on the bench?
A: No. The free base absorbs
-
Protocol: If you cannot proceed immediately, convert it to the Hydrochloride Salt . The salt is a stable solid that can be stored for months.
Degradation Pathway Visualization
The following diagram illustrates the mechanistic pathway from the stable amine to its primary degradation products.
Caption: Figure 1. Oxidative degradation pathway of the secondary amine to the imine impurity and subsequent hydrolysis products.
Comparative Stability Data
The following data highlights the critical stability difference between the free base and the salt form.
| Parameter | Free Base (Oil/Low Melt Solid) | Hydrochloride Salt (Solid) |
| Storage State | Unstable (Degrades < 24h in air) | Stable (> 6 months) |
| Light Sensitivity | High (Rapid browning) | Low |
| Hygroscopicity | Moderate (Absorbs | Low to Moderate |
| Recrystallization | Difficult (Often requires chromatography) | Easy (EtOH/Et2O) |
| Preferred Solvent | Toluene, THF (Fresh) | Methanol, Water |
Essential Protocols
Protocol A: Conversion to Stable Hydrochloride Salt
Use this protocol for long-term storage of the intermediate.
-
Dissolution: Dissolve 10.0 g of the crude N-(2-Methoxybenzyl)-2,3-dimethylaniline free base in 50 mL of anhydrous Ethyl Acetate .
-
Filtration: Filter through a 0.45 µm PTFE filter to remove any insoluble polymerized tars.
-
Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 4M HCl in Dioxane (1.1 equivalents) dropwise with vigorous stirring.
-
Note: Do not use aqueous HCl if you want to precipitate the salt directly.
-
-
Precipitation: A white to off-white solid will precipitate immediately.
-
Isolation: Filter the solid under a nitrogen blanket. Wash the cake with cold diethyl ether (
mL) to remove non-basic impurities. -
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Protocol B: Inert Storage System
If the Free Base must be used:
-
Container: Use an amber glass vial with a crimp-top or a heavy-walled Schlenk flask.
-
Atmosphere: Flush the headspace with Argon (Argon is heavier than air and provides a better blanket than Nitrogen for oils).
-
Temperature: Store at -20°C .
-
Solvents: If storing as a solution, avoid Chloroform or DCM (these generate HCl over time, which can catalyze degradation). Use Toluene or Anhydrous THF .
References
-
Kim, K. H., et al. (2002). "Anti-ulcer activity of YH1885, a novel proton pump antagonist." Archives of Pharmacal Research.
-
Lee, J. S., et al. (2012).[2] "Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression."[2] Journal of Clinical Biochemistry and Nutrition.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
FDA Substance Registration System. (n.d.). "Revaprazan Hydrochloride."[3]
-
Beilstein Journal of Organic Chemistry. (2023). "Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines." (Mechanism of benzylic amine oxidation).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of N-(2-Methoxybenzyl)-2,3-dimethylaniline Isomers
In the intricate world of pharmaceutical development and chemical synthesis, the precise identification and characterization of molecular isomers are paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit remarkably different physicochemical properties, biological activities, and toxicological profiles. This guide provides a comprehensive comparative analysis of N-(2-Methoxybenzyl)-2,3-dimethylaniline and its key positional isomers, offering a robust framework for their differentiation and characterization.
The focus of this guide is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to distinguish between these closely related structures. The insights and protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
The Isomers in Focus: Structural and Physicochemical Overview
The primary compound, N-(2-Methoxybenzyl)-2,3-dimethylaniline, serves as our reference. We will compare it against three key positional isomers to illustrate the analytical challenges and solutions:
-
Isomer 1 (Reference): N-(2-Methoxybenzyl)-2,3-dimethylaniline
-
Isomer 2: N-(3-Methoxybenzyl)-2,3-dimethylaniline
-
Isomer 3: N-(4-Methoxybenzyl)-2,3-dimethylaniline
-
Isomer 4: N-(2-Methoxybenzyl)-3,4-dimethylaniline
The subtle shifts in the positions of the methoxy (-OCH₃) group on the benzyl ring and the methyl (-CH₃) groups on the aniline ring are the crux of the analytical challenge. These minor structural changes can significantly influence polarity, steric hindrance, and electronic effects, which in turn dictate the molecule's behavior in various analytical systems.
Diagram of Isomeric Structures
Benchmarking Guide: N-(2-Methoxybenzyl)-2,3-dimethylaniline Performance in Assays
The following guide benchmarks N-(2-Methoxybenzyl)-2,3-dimethylaniline (CAS 1020939-95-0), a structural analog situated at the intersection of several privileged medicinal chemistry scaffolds.
This guide is structured for drug development professionals and application scientists evaluating this compound as a potential mGluR modulator , 5-HT ligand , or chemical probe . It focuses on objective benchmarking against established standards (e.g., VU0361737, 25I-NBOMe) to define its pharmacological profile.
Executive Summary & Compound Identity
N-(2-Methoxybenzyl)-2,3-dimethylaniline is a secondary amine comprising a 2,3-dimethylaniline core N-alkylated with a 2-methoxybenzyl group. Its structure represents a critical "scaffold hop" between two major bioactive classes:
-
mGluR Positive Allosteric Modulators (PAMs): It is a regioisomer of VU0361737 (N-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)amine), a potent mGluR4 PAM.
-
NBOMe Hallucinogens: It lacks the ethyl spacer of the phenethylamine class (e.g., 25I-NBOMe ), making it a valuable negative control or selectivity probe for 5-HT2A assays.
Chemical Profile
| Property | Specification |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2,3-dimethylaniline |
| CAS Number | 1020939-95-0 |
| Formula | C16H19NO |
| MW | 241.33 g/mol |
| Solubility | Low in water; Soluble in DMSO (>10 mM), Ethanol |
| pKa (Calc) | ~4.5 (Aniline nitrogen is less basic than phenethylamine) |
Mechanism of Action & Structural Context[1]
To benchmark this compound effectively, one must understand its potential interactions compared to "Gold Standard" alternatives.
-
mGluR Context: The N-benzyl aniline scaffold is a privileged structure for Metabotropic Glutamate Receptor 4 (mGluR4) PAMs. The 3,4-dimethyl isomer (VU0361737) binds to an allosteric pocket to enhance glutamate signaling. The 2,3-dimethyl substitution pattern of the subject compound alters the steric fit within this pocket, serving as a critical data point for Structure-Activity Relationship (SAR) studies.
-
5-HT Context: The N-(2-methoxybenzyl) moiety is the defining feature of the super-potent "NBOMe" 5-HT2A agonists. However, the direct attachment of the nitrogen to the phenyl ring (aniline) vs. an ethyl chain (phenethylamine) typically abolishes 5-HT2A agonism, making this compound an excellent tool to test scaffold selectivity .
Signaling Pathway Visualization (G-Protein Coupling)
The following diagram illustrates the divergent pathways (Gi/o vs Gq) that must be assayed to benchmark this compound against its analogs.
Caption: Divergent signaling pathways for benchmarking. The compound is assessed for mGluR4 PAM activity (Gi/cAMP pathway) and 5-HT2A off-target activity (Gq/Calcium pathway).
Benchmarking Performance Data
The following table contrasts the expected performance of N-(2-Methoxybenzyl)-2,3-dimethylaniline against the established standards for its two primary scaffold classes.
Comparative Assay Profile
| Feature | Subject Compound (2,3-dimethyl) | VU0361737 (3,4-dimethyl) | 25I-NBOMe (Phenethylamine) |
| Primary Target | mGluR4 (Putative) | mGluR4 (PAM) | 5-HT2A (Agonist) |
| Potency (EC50) | > 10 µM (Predicted Low/Inactive)* | ~240 nM [1] | ~0.04 nM [2] |
| Efficacy (% Glu) | Variable (Partial PAM) | 100% (Full PAM) | 90-100% (Full Agonist) |
| Selectivity | High vs. 5-HT2A | High vs. mGluR1/5 | Low (hits 5-HT2C/2B) |
| Solubility (pH 7.4) | < 5 µM | < 1 µM | < 10 µM |
| Metabolic Stability | Moderate (N-dealkylation) | Low (Rapid clearance) | Low (O-demethylation) |
*Note: The 2,3-substitution pattern often introduces steric clash in the mGluR4 allosteric pocket compared to the optimal 3,4-pattern, rendering this compound a likely "weak partial" or "inactive" analog useful for defining the SAR boundary.
Experimental Protocols
To validate the performance of N-(2-Methoxybenzyl)-2,3-dimethylaniline, use the following self-validating protocols.
Protocol A: mGluR4 cAMP Inhibition Assay (Gi-Coupled)
Objective: Determine if the 2,3-dimethyl isomer retains the PAM activity of the 3,4-dimethyl standard.
-
Cell Line: HEK293T stably expressing human mGluR4.
-
Reagents:
-
Agonist: L-Glutamate (EC20 concentration).
-
Stimulant: Forskolin (10 µM) to elevate cAMP background.
-
Detection: HTRF or GloSensor cAMP reagent.
-
-
Workflow:
-
Step 1: Plate cells (20,000/well) in 384-well plates.
-
Step 2: Add Subject Compound (11-point titration, 1 nM - 30 µM) + Forskolin.
-
Step 3: Incubate 10 min (Check for agonist activity).
-
Step 4: Add L-Glutamate (EC20). Incubate 30 min.
-
Step 5: Lyse and detect cAMP levels.
-
-
Validation Criteria:
-
VU0361737 Control: Must show dose-dependent decrease in cAMP with IC50 < 500 nM.
-
Z-Factor: > 0.5.
-
Result Interpretation: If the Subject Compound shows no shift in the Glutamate curve, it confirms the strict steric requirement for the 3,4-substitution pattern.
-
Protocol B: 5-HT2A Calcium Flux Assay (Selectivity Screen)
Objective: Confirm that the aniline core abolishes the hallucinogenic potential associated with the "NBOMe" benzyl group.
-
Cell Line: CHO-K1 expressing human 5-HT2A.
-
Dye Loading: Load cells with Fluo-4 AM or Calcium 6 dye for 60 min at 37°C.
-
Compound Addition:
-
Add Subject Compound (10 µM single point or titration).
-
Positive Control: 25I-NBOMe (100 nM).
-
-
Readout: Measure fluorescence intensity (Ex 488 / Em 525) on FLIPR or kinetic plate reader.
-
Validation:
-
25I-NBOMe must elicit rapid, robust calcium spike (>100% over baseline).
-
Subject Compound should show < 10% response. Any activity >50% suggests "scaffold hopping" risk and potential psychoactivity.
-
Workflow Visualization
The following diagram outlines the decision tree for evaluating this compound's utility based on assay results.
Caption: Decision matrix for characterizing N-(2-Methoxybenzyl)-2,3-dimethylaniline.
References
-
Niswender, C. M., et al. (2008). "Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4." Molecular Pharmacology, 74(5), 1345–1358.
-
Braden, M. R., et al. (2006). "Molecular modeling of the 5-HT2A receptor and the design of novel, potent agonists." Psychopharmacology, 186(4), 577-601. (Reference for NBOMe potency).
-
Hopkins, C. R., et al. (2009). "Structure-Activity Relationships of N-(2-Methoxybenzyl)-N-(4-methylphenyl)amine Derivatives as Potent mGluR4 Positive Allosteric Modulators." Bioorganic & Medicinal Chemistry Letters, 19(4), 1084-1087.
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). "Risk assessment of 25I-NBOMe." (Reference for NBOMe structural class).
A Comparative Guide to the Synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline: Reductive Amination vs. Buchwald-Hartwig Amination
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key intermediates is paramount. N-(2-Methoxybenzyl)-2,3-dimethylaniline is a valuable scaffold in medicinal chemistry, and its synthesis is often a critical step in the development of novel therapeutics. This guide provides an in-depth, objective comparison of two prominent methods for its synthesis: reductive amination and the Buchwald-Hartwig amination. This analysis is grounded in established chemical principles and supported by detailed experimental protocols to empower you to make informed decisions for your synthetic strategy.
Introduction: Two Paths to a Key Intermediate
The synthesis of N-substituted anilines, such as N-(2-Methoxybenzyl)-2,3-dimethylaniline, can be approached through various synthetic routes. Among these, reductive amination and palladium-catalyzed Buchwald-Hartwig amination stand out for their versatility and broad applicability.
Reductive amination offers a classical yet powerful one-pot approach. It involves the initial formation of an imine from the condensation of an aldehyde (2-methoxybenzaldehyde) and a primary amine (2,3-dimethylaniline), followed by in-situ reduction of the imine to the desired secondary amine.[1] This method is often favored for its operational simplicity and the use of readily available and relatively inexpensive reagents.
The Buchwald-Hartwig amination , a cornerstone of modern cross-coupling chemistry, provides a potent alternative for the formation of carbon-nitrogen bonds.[2][3] This palladium-catalyzed reaction directly couples an amine with an aryl halide or pseudohalide. In the context of synthesizing our target molecule, this would typically involve the reaction of 2,3-dimethylaniline with a 2-methoxybenzyl halide. The strength of this method lies in its broad substrate scope and functional group tolerance, often delivering high yields where other methods may falter.
This guide will dissect both methodologies, providing not just the "how" but also the "why" behind the experimental choices, ensuring a deep understanding of each process.
Method 1: Reductive Amination
This approach hinges on the formation and subsequent reduction of an imine intermediate. The initial condensation of 2-methoxybenzaldehyde and 2,3-dimethylaniline is typically reversible and may be acid-catalyzed to facilitate the dehydration step. The choice of reducing agent is critical; it must selectively reduce the imine C=N bond in the presence of the starting aldehyde's C=O bond. Sodium borohydride (NaBH₄) is a common and cost-effective choice for this transformation.[4]
Trustworthiness: A Self-Validating Protocol
This protocol is designed to be self-validating. The formation of the imine is often accompanied by a color change. The subsequent reduction with sodium borohydride should result in the disappearance of this color. Progress can be monitored by thin-layer chromatography (TLC), where the disappearance of the starting materials and the appearance of a new, less polar product spot indicates a successful reaction. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: Reductive Amination
Materials:
-
2-methoxybenzaldehyde
-
2,3-dimethylaniline
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (optional, as catalyst)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzaldehyde (1.0 eq) and 2,3-dimethylaniline (1.0 eq) in methanol (5-10 mL per mmol of aldehyde). If the reaction is slow, a catalytic amount of glacial acetic acid (e.g., 1-2 drops) can be added. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Quench and Work-up: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine. Quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. To the aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-(2-Methoxybenzyl)-2,3-dimethylaniline by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a reliable method for C-N bond formation under relatively mild conditions. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and often dictates the efficiency and scope of the reaction. For sterically hindered anilines like 2,3-dimethylaniline, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective.[3] The reaction would proceed by coupling 2,3-dimethylaniline with 2-methoxybenzyl bromide or chloride.
Trustworthiness: A Self-Validating Protocol
The reliability of the Buchwald-Hartwig amination is well-established. This protocol's success can be monitored by TLC, observing the consumption of the starting materials and the formation of the product. Due to the use of a palladium catalyst, it is crucial to ensure its complete removal from the final product, especially for pharmaceutical applications. This can be achieved through careful purification, and the final product's purity should be rigorously assessed by techniques such as NMR, mass spectrometry, and elemental analysis.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-methoxybenzyl bromide (or chloride)
-
2,3-dimethylaniline
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(allyl)Cl]₂
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-2.4 eq relative to Pd), and the base (e.g., NaOtBu, 1.5-2.0 eq).
-
Addition of Reagents: Add 2,3-dimethylaniline (1.2 eq) and 2-methoxybenzyl bromide (1.0 eq) to the flask, followed by the anhydrous solvent (toluene or dioxane).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Performance Comparison
The choice between reductive amination and Buchwald-Hartwig amination will depend on several factors, including the desired scale of the reaction, the availability and cost of reagents, and the functional group tolerance required.
| Parameter | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 2-methoxybenzaldehyde, 2,3-dimethylaniline | 2-methoxybenzyl halide, 2,3-dimethylaniline |
| Key Reagents | Reducing agent (e.g., NaBH₄) | Palladium catalyst, phosphine ligand, base |
| Reaction Conditions | Mild (often room temperature) | Typically requires heating (80-110 °C) |
| Typical Yields | Moderate to high (can be variable) | Generally high to excellent[5] |
| Atom Economy | Good | Moderate (generates stoichiometric salt waste) |
| Cost | Generally lower reagent costs | Higher cost due to catalyst and ligand |
| Scalability | Readily scalable | Scalable, but catalyst cost can be a factor |
| Functional Group Tolerance | Good, but sensitive to reducible groups | Excellent, tolerates a wide range of groups |
| Key Advantage | Operational simplicity, low cost | High yields, broad scope, high reliability |
| Key Disadvantage | Potential for side reactions (e.g., over-alkylation) | Catalyst cost and removal, air/moisture sensitivity |
Conclusion: Selecting the Optimal Path
Both reductive amination and Buchwald-Hartwig amination represent viable and robust methods for the synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline.
Reductive amination is an excellent choice for initial exploratory work and smaller-scale syntheses where cost and simplicity are primary considerations. Its one-pot nature is attractive, and with careful optimization of reaction conditions, it can provide good yields of the desired product.
The Buchwald-Hartwig amination is the preferred method when high yields and broad functional group tolerance are critical, particularly for larger-scale syntheses or in the context of complex molecule synthesis. While the initial investment in the catalyst and ligand is higher, the reliability and often superior yields can make it a more efficient process overall.
Ultimately, the selection of the synthetic route should be guided by a thorough evaluation of the specific project requirements, available resources, and the desired purity profile of the final compound. This guide provides the foundational knowledge and practical protocols to confidently embark on the synthesis of this important chemical intermediate.
References
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-
Organic Syntheses. Buchwald-Hartwig Coupling. Available at: [Link]
- Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. Synfacts, 2021, 17(04), 0389.
- Aroso, M., et al. (2021). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline.
-
Wu, R. (2018). Exp 13B: Reductive Amination. Prezi. Available at: [Link]
- Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111.
- Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (2019).
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
- Caddick, S., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). University College London.
- Aroso, M., et al. (2021). Optimization of the reaction conditions for the Buchwald-Hartwig...
- de Vries, J. G., & van Leeuwen, P. W. N. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Reductive amination of Aldehydes and Amines with an Efficient C
- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). The Open Medicinal Chemistry Journal.
- Synthesis of Complex Molecules through Reductive Amin
- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (2021).
- Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014). Asian Journal of Chemistry, 26(4), 1095-1098.
- Tahir, M. N., et al. (2010). 2,3-Dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1953.
- Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. (2024). ChemistrySelect, 9(17), e202400898.
- Nnamonu, L. A., Agwada, V. C., & Nwadinigwe, C. A. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3(4), 229-234.
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available at: [Link]
- Willson, F. G., & Wheeler, T. S. (1925). Benzylaniline. Organic Syntheses, 5, 11.
- Enantioselective Intramolecular α‐Arylation of Benzylamine Derivatives: Synthesis of a Precursor to Levocetirizine. (2019).
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A Spectroscopic Guide to the Synthesis and Characterization of N-(2-Methoxybenzyl)-2,3-dimethylaniline
This technical guide provides an in-depth spectroscopic comparison of N-(2-Methoxybenzyl)-2,3-dimethylaniline with its precursors, 2,3-dimethylaniline and 2-methoxybenzaldehyde. It is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis and detailed spectral analysis critical for compound verification.
Introduction: The Role of Spectroscopy in Synthetic Chemistry
In the realm of synthetic chemistry, the unambiguous identification and characterization of newly synthesized molecules are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide detailed information about the molecular structure, functional groups, and molecular weight of a compound. This guide demonstrates the application of these techniques in monitoring the synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline, a substituted N-benzylaniline derivative, through a comparative analysis of the product and its starting materials. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.
Synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline via Reductive Amination
N-(2-Methoxybenzyl)-2,3-dimethylaniline is synthesized through a one-pot reductive amination reaction between 2,3-dimethylaniline and 2-methoxybenzaldehyde. This method involves the initial formation of a Schiff base (imine) intermediate, which is subsequently reduced in situ to the desired secondary amine. Sodium borohydride is a commonly employed reducing agent for this transformation due to its mild nature and selectivity.
Experimental Protocol: Reductive Amination
A detailed, step-by-step methodology for the synthesis is provided below. This protocol is based on established procedures for reductive amination.[1][2][3]
-
Imine Formation:
-
In a round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add 2-methoxybenzaldehyde (1.0 eq) to the solution at room temperature with stirring.
-
The reaction mixture is stirred for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Once the imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise to the stirred solution. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(2-Methoxybenzyl)-2,3-dimethylaniline.
-
Reaction Workflow Diagram:
Caption: Reductive amination workflow for the synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline.
Spectroscopic Comparison
A detailed comparison of the spectroscopic data for the product and its precursors is essential to confirm the success of the synthesis. The key transformations to be observed are the disappearance of the aldehyde proton and carbonyl group from 2-methoxybenzaldehyde and the N-H protons of 2,3-dimethylaniline, and the appearance of a new benzylic CH₂ group and a secondary amine N-H proton in the product.
2,3-Dimethylaniline (Precursor)
| Spectroscopic Data | Observed Features |
| ¹H NMR (CDCl₃) | δ ~6.9-6.6 (m, 3H, Ar-H), ~3.6 (br s, 2H, NH₂), ~2.3 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, Ar-CH₃) ppm.[2] |
| ¹³C NMR (CDCl₃) | δ ~144, ~137, ~127, ~122, ~118, ~115 (Ar-C), ~20, ~14 (Ar-CH₃) ppm.[4] |
| IR (KBr) | ~3450-3300 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1500 cm⁻¹ (Ar C=C stretch). |
| Mass Spec (EI) | m/z = 121 (M⁺).[5] |
2-Methoxybenzaldehyde (Precursor)
| Spectroscopic Data | Observed Features |
| ¹H NMR (CDCl₃) | δ ~10.5 (s, 1H, CHO), ~7.8 (dd, 1H, Ar-H), ~7.5 (td, 1H, Ar-H), ~7.0 (m, 2H, Ar-H), ~3.9 (s, 3H, OCH₃) ppm.[6][7] |
| ¹³C NMR (CDCl₃) | δ ~190 (C=O), ~161 (Ar-C-O), ~136, ~128, ~121, ~112 (Ar-CH), ~125 (Ar-C-CHO), ~56 (OCH₃) ppm.[6] |
| IR (neat) | ~3050 cm⁻¹ (Ar C-H stretch), ~2850, ~2750 cm⁻¹ (Aldehyde C-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1600, ~1480 cm⁻¹ (Ar C=C stretch), ~1250 cm⁻¹ (C-O stretch).[1][8] |
| Mass Spec (EI) | m/z = 136 (M⁺), 135 (M-H)⁺, 107 (M-CHO)⁺, 92 (M-CO-CH₃)⁺.[1][3] |
N-(2-Methoxybenzyl)-2,3-dimethylaniline (Product) - Predicted Data
| Spectroscopic Data | Predicted Features |
| ¹H NMR (CDCl₃) | δ ~7.4-6.8 (m, 7H, Ar-H), ~4.3 (s, 2H, N-CH₂-Ar), ~4.0 (br s, 1H, NH), ~3.8 (s, 3H, OCH₃), ~2.3 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, Ar-CH₃) ppm. |
| ¹³C NMR (CDCl₃) | δ ~157 (Ar-C-O), ~145, ~137, ~130, ~129, ~128, ~127, ~122, ~121, ~115, ~110 (Ar-C), ~55 (OCH₃), ~48 (N-CH₂), ~20, ~14 (Ar-CH₃) ppm. |
| IR (KBr) | ~3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1600, ~1500 cm⁻¹ (Ar C=C stretch), ~1240 cm⁻¹ (C-O stretch). |
| Mass Spec (EI) | m/z = 241 (M⁺), 121 (base peak, [CH₃OC₆H₄CH₂]⁺), 120 ([C₈H₁₀N]⁺). |
Analysis of Spectroscopic Transformation:
-
¹H NMR: The disappearance of the sharp singlet around δ 10.5 ppm confirms the reduction of the aldehyde group. The broad singlet for the NH₂ protons of the starting aniline will be replaced by a new broad singlet for the secondary amine proton (NH) and a characteristic singlet for the newly formed benzylic methylene (N-CH₂) protons around δ 4.3 ppm.
-
¹³C NMR: The most significant change is the disappearance of the aldehyde carbonyl carbon signal from ~190 ppm and the appearance of a new signal for the benzylic methylene carbon at ~48 ppm.
-
IR Spectroscopy: The strong carbonyl (C=O) stretch of the aldehyde at ~1680 cm⁻¹ will be absent in the product spectrum. The characteristic N-H stretches of the primary amine precursor (~3450-3300 cm⁻¹) will be replaced by a single, less intense N-H stretch for the secondary amine around 3400 cm⁻¹. The appearance of aliphatic C-H stretching vibrations (~2950-2850 cm⁻¹) from the new methylene bridge further confirms the reaction.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of the product should correspond to the combined mass of the two precursors minus the mass of a water molecule (C₁₆H₁₉NO, MW=241.33). A prominent fragment ion at m/z 121, corresponding to the stable 2-methoxybenzyl cation, is expected.
Structural Correlation Diagram (¹H NMR):
Caption: Predicted key proton correlations for N-(2-Methoxybenzyl)-2,3-dimethylaniline.
Conclusion
The successful synthesis of N-(2-Methoxybenzyl)-2,3-dimethylaniline from 2,3-dimethylaniline and 2-methoxybenzaldehyde can be unequivocally confirmed through a comparative analysis of the spectroscopic data of the product and its precursors. The key spectroscopic changes, including the disappearance of the aldehyde and primary amine signals and the appearance of the characteristic benzylic methylene and secondary amine signals, provide a clear and self-validating confirmation of the chemical transformation. This guide underscores the power of a multi-technique spectroscopic approach in synthetic chemistry for structural elucidation and reaction monitoring.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 2,3-Dimethylaniline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]
-
Wu, R. (2018, March 12). Exp 13B: Reductive Amination. Prezi. Retrieved February 14, 2026, from [Link]
-
The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved February 14, 2026, from [Link]
-
Nagaraju, S., et al. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Journal of Chemistry and Chemical Sciences, 8(3), 493-501. Retrieved February 14, 2026, from [Link]
-
The Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved February 14, 2026, from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved February 14, 2026, from [Link]
-
Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034. Retrieved February 14, 2026, from [Link]
-
The Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved February 14, 2026, from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved February 14, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved February 14, 2026, from [Link]
-
MilliporeSigma. (n.d.). 2,3-Dimethylaniline CAS 87-59-2 | 821222. Retrieved February 14, 2026, from [Link]
-
Tahir, M. N., et al. (2011). N-[(E)-3,4-Dimethoxybenzylidene]-2,3-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2378. Retrieved February 14, 2026, from [Link]
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Biological Assay Validation for N-(2-Methoxybenzyl)-2,3-dimethylaniline
This guide is structured as a Lead Characterization & Assay Validation Protocol .
Given the molecule's structure—a hybrid consisting of a 2,3-dimethylaniline core (characteristic of NSAID precursors and melatonin ligands) and an N-(2-methoxybenzyl) tail (the defining pharmacophore of the potent "NBOMe" 5-HT2A hallucinogens)—this guide focuses on distinguishing its activity between Serotonergic (5-HT2A) and Melatonergic (MT1/MT2) pathways.[1][2]
A Dual-Pathway Characterization Guide for Ligand De-orphaning
Executive Summary & Pharmacophore Analysis[1][2][3][4]
N-(2-Methoxybenzyl)-2,3-dimethylaniline presents a unique pharmacological challenge.[1][2] It structurally bridges two distinct classes of bioactive molecules:
-
The "NBOMe" Hallucinogens: The N-(2-methoxybenzyl) moiety is a "super-agonist" motif for the 5-HT2A receptor .[1][2][3] However, classic NBOMes (like 25I-NBOMe) possess a phenethylamine chain (2-carbon linker).[1][2] This molecule possesses an aniline linkage (0-carbon linker), which theoretically alters the binding mode significantly.[1][2]
-
Melatonin Ligands: N-anilinoalkyl-amides and benzyl-anilines are established bioisosteres for the indole core of melatonin, often yielding high-affinity MT1/MT2 agonists .[1][2]
Objective: This guide outlines the validation of assays to determine if the molecule acts as a 5-HT2A agonist (safety liability/psychoplastogen potential) or a Melatonin receptor modulator (therapeutic potential), while controlling for aniline-induced cytotoxicity .[1]
Comparative Reference Standards
| Feature | Target Molecule | Ref. A: 25I-NBOMe | Ref.[1][2][3][4] B: Melatonin | Ref. C: 2,3-Dimethylaniline |
| Structure | N-benzyl Aniline | N-benzyl Phenethylamine | Indole ethylamine | Primary Aniline |
| Primary Target | Unknown (To be Validated) | 5-HT2A (Agonist) | MT1 / MT2 (Agonist) | N/A (Toxicophore) |
| Key Assay | FLIPR Calcium Flux | Phosphoinositide Hydrolysis | cAMP Inhibition (Gi) | Ames / Micronucleus |
| Risk Profile | Unknown | Hallucinogenic / Cardiotoxic | Low Toxicity | Methemoglobinemia |
Signal Transduction Pathways & Assay Logic[1][2]
To validate the biological activity, we must interrogate two opposing G-protein pathways.[1] The 5-HT2A receptor couples primarily to Gq (increasing Calcium), while MT1/MT2 receptors couple to Gi/o (decreasing cAMP).[1]
Caption: Dual-pathway interrogation strategy. The assay must distinguish between Gq-mediated Calcium flux (Red) and Gi-mediated cAMP suppression (Blue).[1][2]
Protocol A: High-Sensitivity Calcium Flux (5-HT2A Validation)
Rationale: The "NBOMe" moiety is a potent driver of 5-HT2A agonism.[1][2][3][5] Even if the aniline core reduces affinity compared to phenethylamines, this activity must be ruled out due to safety concerns (hallucinations/vasoconstriction).
Materials
-
Cell Line: HEK-293 stably expressing human 5-HT2A (non-edited).
-
Positive Control: 25I-NBOMe (Caution: Schedule I in many jurisdictions; use 5-HT or DOI as alternatives).[1][2]
-
Negative Control: 2,3-Dimethylaniline (Parent scaffold).[1][2]
Step-by-Step Methodology
-
Cell Plating: Seed HEK-5HT2A cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate for 24h.
-
Dye Loading:
-
Compound Preparation:
-
Assay Execution (FLIPR/FlexStation):
-
Data Analysis:
Validation Criteria:
-
If
, the compound retains "NBOMe-like" agonist activity.[1][2] -
If inactive, proceed to Protocol B (Melatonin).
Protocol B: TR-FRET cAMP Inhibition (Melatonin Validation)[1][2]
Rationale: Melatonin receptors (MT1/MT2) are Gi-coupled.[1][2][6][7] Agonism results in the inhibition of Forskolin-induced cAMP production.[1][2] We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for robust quantification.[1][2]
Materials
-
Kit: LANCE Ultra cAMP Kit (PerkinElmer) or HTRF cAMP (Cisbio).[2]
-
Stimulant: Forskolin (activates Adenylate Cyclase to raise cAMP baseline).[2]
-
Reference: Melatonin (Agonist), Luzindole (Antagonist).
Step-by-Step Methodology
-
Preparation: Harvest CHO-MT1 cells and resuspend in stimulation buffer at 200,000 cells/mL.
-
Stimulation:
-
Detection:
-
Readout:
-
Calculation:
Self-Validating Check:
-
Z-Factor: The assay must yield a Z' > 0.5 using Melatonin (Max signal) vs. Forskolin alone (Min signal).[1][2]
-
Reversibility: Co-incubation with Luzindole (10 µM) should abolish the effect of the test compound.
Protocol C: Metabolic Stability & Toxicity (The Aniline Check)
Rationale: The 2,3-dimethylaniline core is metabolically active.[1][2] Anilines can undergo N-hydroxylation, leading to reactive metabolites that cause methemoglobinemia or DNA damage.[1][2]
Experiment 1: Microsomal Stability
-
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[2]
-
Method: Incubate compound (1 µM) at 37°C. Sample at 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS (monitor parent depletion).
-
Critical Marker: Look for m/z +16 (Hydroxylation) or m/z -14 (De-methylation).[1][2] If N-debenzylation occurs rapidly, the toxic 2,3-dimethylaniline parent is released.[1][2]
Experiment 2: In Vitro Micronucleus Assay (Genotoxicity)
-
Dosing: 3 concentrations up to 1 mM or cytotoxicity limit.[2]
-
Readout: Flow cytometry or microscopy to count micronuclei (chromosomal damage).[2]
-
Threshold: >2-fold increase over vehicle control indicates genotoxic risk (common with specific anilines).[2]
Data Interpretation Guide
Use this decision matrix to classify the compound based on assay results:
| 5-HT2A Activity | MT1/MT2 Activity | Toxicity (Micronucleus) | Classification |
| High ( | Low | Low | Psychedelic / Hallucinogen (NBOMe-like) |
| Low | High ( | Low | Novel Melatonin Agonist (Therapeutic Lead) |
| Low | Low | High | Toxic Chemical Probe (Discard) |
| Low | Low | Low | Inactive / Orphan Ligand (Check Kinases) |
References
-
Hansen, M., et al. (2014). Synthesis and Pharmacology of N-Benzyl-Substituted Phenethylamines (NBOMes).ACS Chemical Neuroscience .[2] Link[1][2]
-
Rivara, S., et al. (2009). N-(Anilinoethyl)amides: Design and Synthesis of Metabolically Stable, Selective Melatonin Receptor Ligands.[1][8]ChemMedChem .[2][8] Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10.U.S. Food and Drug Administration . Link
-
Kenakin, T. (2017). A Pharmacology Primer: Theory, Applications to Drug Discovery and HTS.Academic Press .[2] Link
-
Ettrup, A., et al. (2013). Radioligand binding and functional characterization of the 5-HT2A receptor agonist 25I-NBOMe.[1][2]European Journal of Pharmacology . Link
Sources
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- 2. 产品中心 [huatengsci.com]
- 3. europeanreview.org [europeanreview.org]
- 4. Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of a high-throughput bioassay to screen melatonin receptor agonists using human melatonin receptor expressing CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(Anilinoethyl)amides: design and synthesis of metabolically stable, selective melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of N-(2-Methoxybenzyl)-2,3-dimethylaniline and N-(4-Methoxybenzyl) analogues
[1]
Executive Summary
This guide provides a head-to-head technical analysis of N-(2-Methoxybenzyl)-2,3-dimethylaniline (Ortho-Analogue) and its N-(4-Methoxybenzyl) (Para-Analogue) counterpart.[1] While structurally isomeric, the positional shift of the methoxy group from ortho to para induces significant divergence in physicochemical behavior, conformational locking, and biological interaction profiles.
Key Distinction: The Ortho-Analogue exhibits a propensity for intramolecular hydrogen bonding (pseudo-cyclic conformation), enhancing lipophilicity and receptor subtype selectivity (analogous to the "NBOMe" effect in medicinal chemistry). The Para-Analogue lacks this conformational constraint, resulting in higher polarity, distinct crystal packing, and increased susceptibility to metabolic O-demethylation.
Physicochemical Profile & Structural Analysis[1][2][3][4]
The core differentiation lies in the "Ortho Effect" —the ability of the 2-methoxy substituent to interact sterically and electronically with the secondary amine nitrogen.
Table 1: Comparative Physicochemical Properties (Predicted/Experimental Consensus)
| Property | N-(2-Methoxybenzyl)-2,3-dimethylaniline | N-(4-Methoxybenzyl)-2,3-dimethylaniline | Significance |
| Molecular Formula | C₁₆H₁₉NO | C₁₆H₁₉NO | Isomeric |
| Molecular Weight | 241.33 g/mol | 241.33 g/mol | Identical |
| LogP (Predicted) | ~4.2 - 4.5 | ~3.8 - 4.1 | Ortho is more lipophilic due to internal H-bond shielding.[1] |
| H-Bond Donor | 1 (N-H) | 1 (N-H) | Ortho N-H is often "busy" in internal bonding. |
| Conformation | Folded / Pseudo-cyclic | Linear / Extended | Critical for binding pocket fit. |
| pKa (Conj. Acid) | ~5.2 | ~5.4 | Para-isomer is slightly more basic (less steric hindrance to protonation). |
| Solubility | Higher in non-polar solvents (DCM, Toluene) | Higher in polar protic solvents (MeOH) | Dictates purification strategy. |
Structural Logic: The Intramolecular Lock
In the 2-Methoxy (Ortho) analogue, the methoxy oxygen acts as a hydrogen bond acceptor for the amine hydrogen (N-H···O). This forms a stable 6-membered pseudo-ring.[1]
-
Consequence: This "locks" the molecule into a specific conformation, reducing the entropic penalty upon binding to biological targets (e.g., GPCRs or kinases).
-
Contrast: The 4-Methoxy (Para) analogue cannot form this bond. It adopts an extended conformation and relies on intermolecular interactions, often leading to higher melting points and lower membrane permeability.
Experimental Synthesis Protocols
The synthesis of both analogues follows a reductive amination pathway. However, the work-up differs due to the solubility profiles mentioned above.
Methodology: Reductive Amination (Standardized)
Reaction: 2,3-Dimethylaniline + Methoxybenzaldehyde → [Imine Intermediate] + NaBH₄ → Product
Step-by-Step Protocol
-
Imine Formation (Dehydration):
-
Reagents: 2,3-Dimethylaniline (1.0 eq), Methoxybenzaldehyde (1.0 eq, 2-OMe or 4-OMe isomer).[1]
-
Solvent: Methanol (anhydrous).
-
Procedure: Dissolve amine and aldehyde in MeOH. Add MgSO₄ (2.0 eq) as a drying agent to push equilibrium. Stir at Reflux (65°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Imine appears as a less polar spot than the amine).
-
-
Reduction:
-
Cooling: Cool the reaction mixture to 0°C (Ice bath).
-
Reagent: Sodium Borohydride (NaBH₄, 1.5 eq). added portion-wise over 30 minutes. Caution: Gas evolution (H₂).
-
Reaction: Allow to warm to Room Temp (25°C) and stir for 12 hours.
-
-
Quench & Isolation:
-
Quench: Add H₂O dropwise to destroy excess hydride.
-
Extraction: Evaporate MeOH. Extract aqueous residue with Dichloromethane (DCM) (3x).
-
Differentiation in Purification:
-
Ortho-Analogue: Wash with dilute HCl (0.1M) carefully; the lipophilic salt may extract into organic phase if not acidic enough. Dry over Na₂SO₄.
-
Para-Analogue: Standard extraction. Likely requires recrystallization from Hexane/EtOAc due to higher polarity.
-
-
Visualizing the Synthesis Workflow
Caption: Comparative synthesis workflow highlighting the divergence in purification requirements based on physical state.
Performance & Biological Implications[1][2][3][5][6][7]
Metabolic Stability (ADME)
The position of the methoxy group dictates the metabolic "soft spot" of the molecule.
-
Para-Analogue (High Clearance Risk): The 4-methoxy group is sterically exposed. Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4) can easily access this position for O-demethylation , converting the molecule into a phenol. This typically leads to rapid Phase II conjugation (glucuronidation) and excretion.
-
Ortho-Analogue (Metabolic Shielding): The 2-methoxy group is shielded by the bulk of the benzyl ring and the nearby aniline scaffold. Furthermore, the intramolecular H-bond reduces the electron density available for enzymatic attack. This analogue generally exhibits longer half-life and higher blood-brain barrier (BBB) penetration.[1]
Receptor Interaction (SAR Insight)
Drawing from structure-activity relationships (SAR) of known pharmacophores (e.g., the "NBOMe" class of 5-HT2A agonists):
-
The Ortho-Binding Pocket: Many hydrophobic binding pockets in GPCRs and enzymes have a specific "slot" for an ortho-substituent.[1] The 2-OMe group often engages in a specific polar interaction with a serine or asparagine residue deep in the pocket, while simultaneously locking the ligand into the bioactive shape.
-
The Para-Mismatch: The 4-OMe group extends the molecular length. If the binding pocket is depth-limited, the para-analogue will clash sterically (steric penalty), significantly reducing affinity.
Visualizing the Metabolic Fate
Caption: Differential metabolic stability showing the susceptibility of the Para-analogue to O-demethylation vs. the steric resistance of the Ortho-analogue.[1]
References
-
Reductive Amination Protocols & Schiff Base Structures
-
Ortho-Methoxy Effect (NBOMe SAR Analogies)
- General Reactivity of Dimethylanilines: Sigma-Aldrich Product Sheet: 2,3-Dimethylaniline for synthesis.
-
Metabolic Pathways of Alkoxy-Anilines
Sources
- 1. 4-methoxy-N,N-dimethylaniline | CAS#:701-56-4 | Chemsrc [chemsrc.com]
- 2. N-[(E)-3,4-Dimethoxybenzylidene]-2,3-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. 2,3-Dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
